A Comprehensive Technical Guide to 2-Aminoethyl Hydrogen Sulfate
CAS Number: 926-39-6 This technical guide provides an in-depth overview of 2-Aminoethyl hydrogen sulfate (B86663), a versatile compound with significant applications in biochemical research and as a precursor in pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 926-39-6
This technical guide provides an in-depth overview of 2-Aminoethyl hydrogen sulfate (B86663), a versatile compound with significant applications in biochemical research and as a precursor in pharmaceutical and chemical synthesis. Known for its role as an inhibitor of GABA transaminase, this document details its chemical and physical properties, synthesis protocols, mechanism of action, and key experimental procedures relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
2-Aminoethyl hydrogen sulfate, also known as ethanolamine-O-sulfate (EOS), is a white to slightly beige crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.
The synthesis of 2-Aminoethyl hydrogen sulfate is most commonly achieved through the reaction of ethanolamine with sulfuric acid or sulfur trioxide.[8][9] Several methods have been described, with variations in solvents, catalysts, and reaction conditions to optimize yield and purity.[9][10]
Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid
This protocol describes a common laboratory-scale synthesis.[2][10]
Materials:
Ethanolamine
Concentrated Sulfuric Acid (98%)
Toluene
Tetrabutylammonium bromide (TBAB) (phase transfer catalyst)
Ethanol
Three-necked flask
Constant pressure dropping funnel
Thermometer
Magnetic stirrer
Oil-water separator with reflux condenser
Procedure:
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst, TBAB.[10][11]
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the stirred mixture via the dropping funnel, ensuring the temperature is maintained below 40°C. The addition should be completed within one hour.[10]
After the addition is complete, continue stirring for 30 minutes.[10]
Assemble the oil-water separator and reflux condenser. Heat the reaction mixture to 110°C to begin azeotropic reflux dehydration.[10]
Continue the reflux for approximately one hour, or until water no longer separates from the toluene.[10]
A Comprehensive Technical Guide to the Physical Properties of 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoethyl hydrogen sulfate (B86663), also known by synonyms such as ethanolamine (B43304) O-sulfate and 2-aminoethyl sulfuric acid, is a che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl hydrogen sulfate (B86663), also known by synonyms such as ethanolamine (B43304) O-sulfate and 2-aminoethyl sulfuric acid, is a chemical compound with the molecular formula C₂H₇NO₄S.[1] It serves as a valuable building block in the synthesis of various pharmaceutical and biologically active compounds.[2] Notably, it is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] This inhibitory action leads to increased GABA levels in the brain, making 2-aminoethyl hydrogen sulfate a compound of interest in neuroscience research and for the development of therapeutic agents targeting the GABAergic system.[4][5] This technical guide provides an in-depth overview of the core physical properties of 2-aminoethyl hydrogen sulfate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physical Properties
The physical characteristics of 2-Aminoethyl hydrogen sulfate are crucial for its handling, application in synthesis, and formulation. A summary of its key physical properties is presented in the table below.
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for the synthesis of 2-Aminoethyl hydrogen sulfate and the determination of its key physical properties.
Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine and Sulfuric Acid
This protocol describes a common method for the synthesis of 2-aminoethyl hydrogen sulfate.[7]
Materials:
Ethanolamine
Toluene
Tetrabutylammonium bromide (TBAB)
Concentrated sulfuric acid (98%)
Ethanol
Three-necked flask
Constant pressure dropping funnel
Thermometer
Magnetic stirrer
Oil-water separator
Reflux condenser
Filtration apparatus
Procedure:
To a 100 mL three-necked flask equipped with a constant pressure dropping funnel, thermometer, and magnetic stirrer, add 9 mL (0.15 mol) of ethanolamine and 9 mL of water.
Cool the mixture to a temperature between -5 and 5 °C using a low-temperature cooling circulation pump.
Prepare an aqueous solution of sulfuric acid by mixing equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this mixture to the reaction flask through the dropping funnel.
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
Switch the setup to a vacuum distillation apparatus and allow the temperature to rise to room temperature to remove the water under vacuum (approximately 15 mbar).
Transfer the residue to 60 mL of anhydrous ethanol and stir thoroughly.
Filter the resulting solid and wash the filter cake three times with 15 mL of anhydrous ethanol.
Dry the solid to obtain 2-aminoethyl hydrogen sulfate. The expected yield is approximately 90.72%.[7]
Determination of Physical Properties
The following are generalized experimental protocols for determining the physical properties of a solid organic compound like 2-Aminoethyl hydrogen sulfate.
1. Melting Point Determination (Capillary Method): [8][9]
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Procedure:
Finely powder a small, dry sample of the compound.
Pack the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 cm.
Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).
Heat the apparatus slowly and uniformly.
Record the temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2).
The melting point range is reported as T1-T2.
2. Boiling Point Determination (Thiele Tube Method - for liquids, provided for general context as the reported boiling point is a prediction): [10][11]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
Place a small amount of the liquid into a small test tube (fusion tube).
Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.
Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
Heat the Thiele tube gently and uniformly.
Observe a steady stream of bubbles emerging from the capillary tube.
Remove the heat and allow the apparatus to cool.
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
3. Density Determination (Volume Displacement Method): [12][13]
Principle: Density is the mass of a substance per unit volume. For an irregularly shaped solid, the volume can be determined by the volume of a liquid it displaces.
Procedure:
Weigh a sample of the solid using an analytical balance to determine its mass.
Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., hexane (B92381) for a water-soluble compound). Record the initial volume (V1).
Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.
Record the new volume of the liquid (V2).
The volume of the solid is V2 - V1.
Calculate the density using the formula: Density = Mass / (V2 - V1).
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.
Procedure:
Prepare a solution of the amino acid of a known concentration.
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.
Measure and record the pH of the solution after each addition of the titrant.
Plot a titration curve of pH versus the volume of titrant added.
The pKa value corresponds to the pH at the midpoint of the buffer region on the titration curve, where half of the acidic group has been neutralized.
Mechanism of Action: Inhibition of GABA Transaminase
2-Aminoethyl hydrogen sulfate acts as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[4][5] This inhibition leads to an accumulation of GABA in the brain, which enhances inhibitory neurotransmission.[18]
Caption: GABA metabolism pathway and the site of inhibition by 2-Aminoethyl hydrogen sulfate.
An In-depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals Chemical Structure and Identification 2-Aminoethyl hydrogen sulfate (B86663), a vital intermediate in various chemical syntheses and a compound of interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Identification
2-Aminoethyl hydrogen sulfate (B86663), a vital intermediate in various chemical syntheses and a compound of interest in neuropharmacology, is structurally characterized by an ethylamine (B1201723) backbone with a sulfate group esterified to the hydroxyl terminus.
The ¹H NMR spectrum of 2-Aminoethyl hydrogen sulfate provides characteristic signals corresponding to the two methylene (B1212753) groups of the ethyl chain. The protons closer to the electron-withdrawing sulfate group are expected to be deshielded and appear at a higher chemical shift compared to the protons adjacent to the amino group.
The mass spectrum of 2-Aminoethyl hydrogen sulfate will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfate group (SO₃, 80 Da) or cleavage of the ethyl chain.[5]
Experimental Protocols
Synthesis of 2-Aminoethyl Hydrogen Sulfate[6]
This protocol describes the synthesis of 2-Aminoethyl hydrogen sulfate from ethanolamine (B43304) and sulfuric acid.
Materials:
Ethanolamine
Concentrated Sulfuric Acid (98%)
Toluene
Tetrabutylammonium bromide (TBAB)
Ethanol
Three-necked flask
Constant pressure dropping funnel
Thermometer
Magnetic stirrer
Oil-water separator
Reflux condenser
Filtration apparatus
Procedure:
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed within one hour.
Continue stirring for an additional 30 minutes at the same temperature.
Set up the apparatus for reflux with an oil-water separator. Heat the reaction mixture to 110°C and reflux for approximately one hour, or until water is no longer collected in the separator.
Cool the reaction mixture to below 30°C.
Filter the precipitated solid and wash the filter cake with ethanol.
Dry the resulting white solid to obtain 2-Aminoethyl hydrogen sulfate.
Analysis by High-Performance Liquid Chromatography (HPLC)[7]
This protocol outlines a general procedure for the analysis of 2-Aminoethyl hydrogen sulfate in biological fluids.
Fluorescamine solution (for post-column derivatization if using a fluorescence detector)
Sample Preparation:
Deproteinize plasma samples or acidify urine samples.
Perform a clean-up step using ion-exchange columns (e.g., Dowex 1-X4 and Dowex 50W-X8).
Elute the analyte with water.
Chromatographic Conditions:
Mobile Phase: 0.05 M citrate buffer (pH 2.6) with 0.15 N Na⁺
Flow Rate: To be optimized for the specific column and system.
Detection: UV detection at a suitable wavelength or fluorescence detection following post-column derivatization with fluorescamine.
Biological Significance and Signaling Pathway
2-Aminoethyl hydrogen sulfate is a known inhibitor of the enzyme GABA transaminase (GABA-T).[6][7] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate prevents the degradation of GABA, leading to an increase in its concentration in the brain. This mechanism is of significant interest in the development of treatments for neurological disorders such as epilepsy.[8]
GABA Metabolism Pathway and Inhibition
The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and indicates the point of inhibition by 2-Aminoethyl hydrogen sulfate.
GABA Metabolism and Inhibition by 2-Aminoethyl hydrogen sulfate
Experimental Workflow for GABA-T Inhibition Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of 2-Aminoethyl hydrogen sulfate on GABA transaminase.
An In-depth Technical Guide to 2-Aminoethyl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), a compound of significant interest in biochemical and phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), a compound of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, synthesis methodologies, and its role as a key inhibitor in neurotransmitter metabolism.
Core Chemical and Physical Properties
2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is an organic compound with the chemical formula C₂H₇NO₄S.[1][2][3] It is the sulfuric acid ester of ethanolamine.
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of 2-Aminoethyl hydrogen sulfate.
Spectroscopic Data
Description
¹H NMR
In D₂O, the proton spectrum shows triplets at 4.25 ppm (CH₂--O; J=6 Hz) and 3.32 ppm (CH₂--N; J=6 Hz).
IR Spectrum
The infrared spectrum conforms to the structure of 2-Aminoethyl hydrogen sulfate.[6]
Mass Spectrometry
Mass spectral data is available through the NIST Mass Spectrometry Data Center.[8]
Synthesis of 2-Aminoethyl hydrogen sulfate
The synthesis of 2-Aminoethyl hydrogen sulfate can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of ethanolamine with sulfuric acid.
Experimental Protocol: Synthesis from Ethanolamine and Sulfuric Acid
This protocol is adapted from a documented procedure.[9]
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed over approximately 1 hour.
After the addition is complete, continue stirring for an additional 30 minutes.
Equip the flask with an oil-water separator and a reflux condenser.
Heat the reaction mixture to 110°C and reflux for 1 hour, or until no more water separates in the oil-water separator.
Cool the reaction mixture to below 30°C.
Filter the precipitate and wash the filter cake with ethanol (volume ratio of filter cake to ethanol of 1:1).
Dry the resulting white solid to obtain 2-Aminoethyl hydrogen sulfate powder.
Synthesis workflow for 2-Aminoethyl hydrogen sulfate.
Biological Activity: Inhibition of GABA Transaminase
2-Aminoethyl hydrogen sulfate is a well-characterized inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-T).[9][10] GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[11][12] By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate leads to an increase in the concentration of GABA in the brain.[9] It acts as a "suicide" or irreversible inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.[9]
GABA Metabolic Pathway and Inhibition
The following diagram illustrates the metabolic pathway of GABA and the point of inhibition by 2-Aminoethyl hydrogen sulfate.
Inhibition of GABA Transaminase by 2-Aminoethyl hydrogen sulfate.
Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of 2-aminoethyl hydrogen sulfate on GABA-T.[3][9]
2-Aminoethyl hydrogen sulfate solutions of varying concentrations
NAD⁺ solution (20 mM)
Succinic semialdehyde dehydrogenase (SSADH)
Spectrophotometer
Procedure:
Prepare reaction mixtures in a 96-well plate. Each well should contain phosphate buffer, α-ketoglutarate, and varying concentrations of the 2-Aminoethyl hydrogen sulfate inhibitor.
Add the GABA-T enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the GABA solution.
After a 30-minute incubation at 37°C, add NAD⁺ and SSADH to each well. This will convert the product of the GABA-T reaction, succinic semialdehyde, to succinate, with the concomitant reduction of NAD⁺ to NADH.
Measure the absorbance at 340 nm, which corresponds to the formation of NADH. The inhibitory activity can be determined by comparing the rate of NADH formation in the presence and absence of the inhibitor.
Applications in Research and Drug Development
The inhibitory action of 2-Aminoethyl hydrogen sulfate on GABA-T makes it a valuable tool in neuroscience research for studying the role of the GABAergic system.[10] Its ability to increase GABA levels has led to investigations into its potential diuretic and anticonvulsant properties.[10] Furthermore, it serves as a versatile building block in the synthesis of other pharmaceutical and biologically active compounds, including taurine.[4]
Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 2-aminoethyl hydrogen sulfate (B86663) from ethanolamine (B43304), a crucial intermediate in the prod...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-aminoethyl hydrogen sulfate (B86663) from ethanolamine (B43304), a crucial intermediate in the production of various pharmaceuticals and other biologically active compounds.[1][2] The document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in their drug development and chemical synthesis endeavors.
Introduction
2-Aminoethyl hydrogen sulfate, also known as ethanolamine O-sulfate, is a valuable building block in organic synthesis.[1][2] Its primary applications include the preparation of taurine (B1682933) and ethylenimine, compounds with significant roles in pharmaceutical and industrial chemistry.[3][4] The synthesis of this intermediate is most commonly achieved through the reaction of ethanolamine with a sulfating agent, typically sulfuric acid or sulfur trioxide.[1][3][4] The purity of the resulting 2-aminoethyl hydrogen sulfate is critical, as impurities can lead to undesirable side reactions and lower yields in subsequent synthetic steps, particularly in pharmaceutical applications where stringent quality control is paramount.[5]
Synthesis Methodologies
The esterification of ethanolamine to yield 2-aminoethyl hydrogen sulfate is an exothermic reaction that can be performed under various conditions.[3] The primary methods involve the use of concentrated sulfuric acid or sulfur trioxide as the sulfating agent.
Reaction with Sulfuric Acid
The direct reaction of ethanolamine with concentrated sulfuric acid is a common and straightforward method for the synthesis of 2-aminoethyl hydrogen sulfate.[1][3] The reaction is typically carried out in a solvent or neat, with careful temperature control due to the exothermic nature of the reaction.[3]
Reaction with Sulfur Trioxide
An alternative approach involves the reaction of ethanolamine with gaseous sulfur trioxide.[4] This method can offer high yields and avoids the introduction of water as a byproduct, which can simplify the workup process.[4] The reaction is spontaneous and exothermic, requiring an inert solvent to manage the reaction progress.[4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 2-aminoethyl hydrogen sulfate based on established methods.
Protocol 1: Synthesis using Concentrated Sulfuric Acid in an Aqueous Medium
This protocol describes a method for synthesizing 2-aminoethyl hydrogen sulfate by the slow addition of sulfuric acid to an aqueous solution of ethanolamine at low temperatures.
In a 100 mL three-necked flask, combine 9 mL (0.15 mol) of ethanolamine and 9 mL of water.
Cool the solution to a temperature between -5 and 5°C using a low-temperature cooling circulation pump.
Prepare a solution of 16.3 mL of sulfuric acid by mixing equal volumes of concentrated sulfuric acid and water.
Slowly add the sulfuric acid solution to the three-necked flask using a constant pressure dropping funnel, maintaining the reaction temperature between -5 and 5°C.
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
Switch to a vacuum distillation apparatus and allow the temperature to rise to room temperature to distill off the water (at approximately 15 mbar).
Pour the residue into 60 mL of anhydrous ethanol and stir the mixture.
Filter the resulting solid and wash the filter cake with three 15 mL portions of anhydrous ethanol.
Dry the solid to obtain 2-aminoethyl hydrogen sulfate.[2][6]
Protocol 2: Synthesis using Concentrated Sulfuric Acid with a Phase Transfer Catalyst and Azeotropic Distillation
This method utilizes a phase transfer catalyst and azeotropic distillation to drive the reaction to completion and achieve a high yield.
To a reaction flask, add 100 mL of ethanolamine and 400 mL of toluene.
Add 100 mg of the phase transfer catalyst, tetrabutylammonium bromide (TBAB).
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed within one hour.
After the addition, stir the mixture for an additional 30 minutes.
Set up an oil-water separator and heat the reaction mixture to 110°C for reflux dehydration.
Continue the reflux for approximately one hour, or until no more water separates.
Cool the reaction solution to below 30°C.
Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).
Dry the resulting solid to obtain powdered 2-aminoethyl hydrogen sulfate.[6]
Protocol 3: Synthesis using Gaseous Sulfur Trioxide
This protocol outlines the synthesis using gaseous sulfur trioxide in an inert solvent.
The synthesis of 2-aminoethyl hydrogen sulfate from ethanolamine follows a logical progression of steps, from reagent preparation to product isolation. The following diagrams illustrate these workflows.
Caption: General workflow for the synthesis of 2-aminoethyl hydrogen sulfate.
Caption: Comparative workflow of different synthesis protocols.
Conclusion
The synthesis of 2-aminoethyl hydrogen sulfate from ethanolamine is a well-established process with multiple effective methodologies. The choice of method may depend on the desired yield, purity, available equipment, and scale of the reaction. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and professionals in the field to produce this key intermediate for further applications in drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
An In-depth Technical Guide to the Solubility of 2-Aminoethyl Hydrogen Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl hydrogen sulfate (B86663). Due to the limited avail...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl hydrogen sulfate (B86663). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with 2-Aminoethyl hydrogen sulfate in drug development and other scientific applications.
Introduction to 2-Aminoethyl Hydrogen Sulfate
2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is a chemical intermediate with the molecular formula C₂H₇NO₄S.[1] It is a white to slightly beige crystalline powder.[2] This compound is notably used in the synthesis of taurine (B1682933) and other pharmaceutical and biologically active compounds.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Solubility of 2-Aminoethyl Hydrogen Sulfate: A Qualitative Overview
Published data on the quantitative solubility of 2-Aminoethyl hydrogen sulfate in a wide range of organic solvents is scarce. However, qualitative solubility information is available from various chemical suppliers and scientific databases. This information is summarized in the table below.
Note: "Slightly soluble" and "insoluble" are qualitative terms and the actual quantitative solubility may vary with temperature and the specific grade of the solvent and solute. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed experimental protocol for the determination of the solubility of 2-Aminoethyl hydrogen sulfate in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.
Principle
An excess amount of the solid solute (2-Aminoethyl hydrogen sulfate) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.
Materials and Equipment
2-Aminoethyl hydrogen sulfate (high purity grade)
Organic solvent of interest (analytical grade)
Thermostatic shaker bath or incubator
Calibrated thermometer
Analytical balance (±0.1 mg accuracy)
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)
Syringes
Volumetric flasks and pipettes
Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer)
Experimental Procedure
Preparation of the Slurry:
Add an excess amount of 2-Aminoethyl hydrogen sulfate to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.
Record the exact mass of the added solid.
Add a known volume or mass of the organic solvent to the vial.
Securely seal the vial to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the vials at a constant speed to facilitate the dissolution process. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.
Equilibration time can vary depending on the solvent and the solute. A typical equilibration time is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered reached when the concentration of the solute in the solution remains constant over two consecutive time points.
Sample Collection and Preparation:
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a sufficient period (e.g., 1-2 hours) while maintaining the constant temperature.
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
Record the exact volume or mass of the filtered saturated solution.
Concentration Analysis:
Determine the concentration of 2-Aminoethyl hydrogen sulfate in the filtered saturated solution using a validated analytical method. A common and sensitive method is High-Performance Liquid Chromatography (HPLC).[6]
If using a gravimetric method, evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solid residue.
Data Calculation
The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.
For Gravimetric Analysis:
Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100
For Instrumental Analysis (e.g., HPLC):
Prepare a calibration curve of 2-Aminoethyl hydrogen sulfate in the same solvent.
Determine the concentration of the sample from the calibration curve.
Solubility ( g/100 mL) = Concentration (g/mL) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2-Aminoethyl hydrogen sulfate.
Experimental workflow for solubility determination.
2-Aminoethyl Hydrogen Sulfate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminoethyl hydrogen sulfate (B86663) is a chemical compound utilized as a pharmaceutical intermediate and a biochemical tool. Understanding its s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl hydrogen sulfate (B86663) is a chemical compound utilized as a pharmaceutical intermediate and a biochemical tool. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This technical guide provides a comprehensive overview of the stability of 2-aminoethyl hydrogen sulfate, including recommended storage conditions, potential degradation pathways, and detailed methodologies for its stability assessment. While specific public-domain quantitative stability data is limited, this guide synthesizes available information and provides a robust framework for establishing a comprehensive stability profile.
Chemical and Physical Properties
2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is a white to slightly beige crystalline powder. Key chemical identifiers and physicochemical properties are summarized in the table below.
2-Aminoethyl hydrogen sulfate is a chemically stable compound under recommended storage conditions. As a crystalline solid, it is not prone to degradation when protected from environmental stressors. However, in solution and under stress conditions, it can undergo degradation, primarily through hydrolysis.
Recommended Storage
For optimal stability, 2-aminoethyl hydrogen sulfate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While some suppliers recommend storage at room temperature, others suggest refrigeration (2-8°C) for long-term preservation. It is advisable to protect the compound from light and moisture to minimize potential degradation.
Potential Degradation Pathways
The primary degradation pathway for 2-aminoethyl hydrogen sulfate is anticipated to be hydrolysis of the sulfate ester bond. This reaction can be catalyzed by both acidic and basic conditions.
Hydrolytic Degradation
Hydrolysis of 2-aminoethyl hydrogen sulfate would lead to the formation of ethanolamine and sulfuric acid. The reaction is expected to be accelerated at elevated temperatures and at pH values away from neutrality.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfate ester is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxyl ion can directly attack the sulfur atom or the carbon atom adjacent to the sulfate group, leading to cleavage of the ester bond.
It has been noted that the presence of water-soluble salts of weak acids can minimize hydrolysis during crystallization, suggesting that pH control is crucial for maintaining stability in solution.
A potential related impurity, N-(β-hydroxyethyl) sulfamic acid, can rearrange to form 2-aminoethyl hydrogen sulfate, indicating a possible isomerization pathway under certain conditions.
Figure 1. Potential degradation and isomerization pathways for 2-Aminoethyl hydrogen sulfate. Solid arrows indicate primary degradation routes, while the dashed arrow represents a possible related impurity or rearrangement product.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of 2-aminoethyl hydrogen sulfate requires a validated stability-indicating analytical method and a well-designed forced degradation study.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (HPLC) method is suitable for the analysis of 2-aminoethyl hydrogen sulfate and its potential degradation products.
UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume
10 µL
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Dissolve 2-aminoethyl hydrogen sulfate in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis
Dissolve 2-aminoethyl hydrogen sulfate in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative
Treat a solution of 2-aminoethyl hydrogen sulfate with 3% H₂O₂ at room temperature for 24 hours.
Thermal
Expose the solid compound to 105 °C for 48 hours.
Photolytic
Expose a solution of 2-aminoethyl hydrogen sulfate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be analyzed at appropriate time points, and the degradation products should be characterized using techniques such as LC-MS/MS and NMR.
Figure 2. A typical experimental workflow for conducting a forced degradation study on 2-Aminoethyl hydrogen sulfate.
Conclusion
2-Aminoethyl hydrogen sulfate is a stable crystalline solid under recommended storage conditions. The primary route of degradation, particularly in solution, is hydrolysis, which is influenced by pH and temperature. For researchers, scientists, and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its integrity. When used in solution, careful control of pH and temperature is recommended. The development and validation of a stability-indicating analytical method, coupled with comprehensive forced degradation studies as outlined in this guide, are essential for fully characterizing its stability profile and ensuring the reliability of experimental results.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminoethyl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). Its prima...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of γ-aminobutyric acid (GABA). Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. This inhibition leads to a significant elevation of GABA levels in the brain, resulting in potent anticonvulsant effects. Additionally, 2-Aminoethyl hydrogen sulfate has been reported to exhibit diuretic properties, although the precise mechanism governing this action requires further elucidation. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-Aminoethyl hydrogen sulfate, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of GABA Transaminase
The principal pharmacological effect of 2-Aminoethyl hydrogen sulfate stems from its potent and irreversible inhibition of the enzyme GABA transaminase (GABA-T, EC 2.6.1.19).[1][2][3] GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme responsible for the catabolism of GABA to succinic semialdehyde.[4] By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate effectively blocks the degradation of GABA, leading to its accumulation in the central nervous system.[4][5]
Suicide Inhibition
2-Aminoethyl hydrogen sulfate is classified as a "suicide inhibitor" or mechanism-based inactivator of GABA-T.[6] This means that the compound itself is relatively unreactive, but is transformed into a highly reactive species by the catalytic action of its target enzyme, GABA-T. This reactive intermediate then forms a covalent bond with a residue in the active site of the enzyme, leading to its irreversible inactivation.[7] The inactivation process involves a β-elimination reaction, releasing ammonia, acetaldehyde, and sulfate, followed by the covalent modification of the enzyme.[8]
Quantitative Inhibition Data
The following table summarizes the key kinetic parameters for the inhibition of GABA transaminase by 2-Aminoethyl hydrogen sulfate.
The elevation of GABA levels resulting from GABA-T inhibition underlies the primary pharmacological effects of 2-Aminoethyl hydrogen sulfate.
Anticonvulsant Activity
Increased GABAergic tone in the brain enhances inhibitory neurotransmission, which helps to suppress excessive neuronal firing characteristic of seizures.[10] 2-Aminoethyl hydrogen sulfate has demonstrated anticonvulsant activity in various preclinical models, including audiogenic seizures in mice.[10] The anticonvulsant effect is directly correlated with the extent of GABA-T inhibition and the subsequent increase in brain GABA concentrations.
Diuretic Activity
2-Aminoethyl hydrogen sulfate has also been reported to possess diuretic properties.[2][11] However, the precise mechanism of this action is not well-established in the currently available literature. Further research is required to elucidate the signaling pathways and molecular targets responsible for its effects on renal function and electrolyte balance.
Signaling Pathways
The primary signaling pathway influenced by 2-Aminoethyl hydrogen sulfate is the GABAergic synapse . By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of both ionotropic GABAA and metabotropic GABAB receptors on postsynaptic neurons.[11][12][13][14]
GABAergic Synapse Signaling Pathway
Caption: GABAergic synapse and the inhibitory action of 2-Aminoethyl hydrogen sulfate.
Experimental Protocols
Synthesis of 2-Aminoethyl hydrogen sulfate
A common method for the synthesis of 2-Aminoethyl hydrogen sulfate involves the reaction of ethanolamine (B43304) with sulfuric acid.[15][16][17]
Materials:
Ethanolamine
Concentrated sulfuric acid (98%)
Toluene
Tetrabutylammonium bromide (TBAB)
Ethanol
Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer
Oil-water separator
Procedure:
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst TBAB.
While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C. The addition should be completed within 1 hour.
Continue stirring for an additional 30 minutes after the addition is complete.
Set up the apparatus for reflux with an oil-water separator. Heat the mixture to 110°C and reflux for 1 hour, or until water no longer separates.
Cool the reaction mixture to below 30°C.
Filter the resulting precipitate and wash the filter cake with ethanol.
Dry the solid product under vacuum to yield 2-Aminoethyl hydrogen sulfate as a white to off-white powder.
In Vitro GABA Transaminase Inhibition Assay
This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH).[9][18][19][20][21]
Materials:
Purified GABA transaminase
2-Aminoethyl hydrogen sulfate (test inhibitor)
GABA (substrate)
α-ketoglutarate (co-substrate)
Succinic semialdehyde dehydrogenase (SSADH)
NADP⁺
Potassium pyrophosphate buffer (pH 8.6)
96-well UV-transparent microplate
Microplate spectrophotometer
Procedure:
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺.
Add the reaction mixture to the wells of a 96-well plate.
Add different concentrations of 2-Aminoethyl hydrogen sulfate to the test wells. Add vehicle to the control wells.
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
Initiate the reaction by adding a solution of GABA to all wells.
Immediately measure the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.
Calculate the initial reaction rates and determine the percent inhibition for each concentration of 2-Aminoethyl hydrogen sulfate to calculate the IC₅₀ value.
Experimental Workflow for Synthesis and In Vitro Assay
Spectroscopic and Synthetic Profile of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a consolidated overview of the available spectroscopic data for 2-aminoethyl hydrogen sulfate (B86663), a compound of interest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic data for 2-aminoethyl hydrogen sulfate (B86663), a compound of interest in various chemical and pharmaceutical research domains. The document summarizes known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details common synthetic protocols, and presents a visual workflow of its synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate
Chemical Shift (ppm)
Multiplicity
Assignment
Solvent
~4.25 - 4.28
Triplet
-CH₂-O-
D₂O
~3.32 - 3.34
Triplet
-CH₂-N-
D₂O
Table 2: ¹³C NMR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate
Chemical Shift (ppm)
Assignment
Data not available
-CH₂-O-
Data not available
-CH₂-N-
Note: While the existence of ¹³C NMR data is mentioned in the literature, specific chemical shift values are not publicly reported.
Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for 2-Aminoethyl Hydrogen Sulfate
Wavenumber (cm⁻¹)
Description
Data not available
N-H stretch
Data not available
C-H stretch
Data not available
S=O stretch
Data not available
C-N stretch
Data not available
C-O stretch
Note: Publicly available sources confirm the existence of IR spectra for 2-aminoethyl hydrogen sulfate, often acquired as a mull. However, a detailed list of absorption peaks is not provided.
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized protocols based on common laboratory practices and information from available literature.
NMR Spectroscopy
A sample of 2-aminoethyl hydrogen sulfate is dissolved in deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum is then recorded on a spectrometer, such as a 200 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a mull, where the solid compound is ground with a mineral oil (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl) for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
Synthesis of 2-Aminoethyl Hydrogen Sulfate
2-Aminoethyl hydrogen sulfate is commonly synthesized via the esterification of ethanolamine (B43304) with sulfuric acid. The following diagram illustrates a typical laboratory-scale synthesis workflow.
Caption: Synthesis workflow of 2-aminoethyl hydrogen sulfate from ethanolamine and sulfuric acid.
Detailed Synthesis Protocol
One common method for the synthesis of 2-aminoethyl hydrogen sulfate is as follows:
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, ethanolamine is dissolved in a suitable solvent like toluene.
Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the ethanolamine solution while maintaining a low temperature (e.g., below 40°C) with external cooling.
Reaction: The mixture is stirred for a period to ensure the completion of the esterification reaction.
Work-up: The reaction mixture is then cooled, and the precipitated product is collected by filtration.
Purification: The collected solid is washed with a solvent in which the product is poorly soluble, such as ethanol, to remove any unreacted starting materials and impurities.
Drying: The purified 2-aminoethyl hydrogen sulfate is then dried under vacuum to yield the final product as a white crystalline powder.[1]
An In-Depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), an organic compound of significant interest in sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Aminoethyl hydrogen sulfate (B86663), an organic compound of significant interest in synthetic chemistry and neuropharmacology. The document details its discovery and historical context, particularly its role as a key intermediate in the Wenker synthesis of aziridines. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide offers detailed experimental protocols for its synthesis, drawing from both foundational patents and contemporary academic literature. A significant focus is placed on its biological activity as a mechanism-based inhibitor of γ-aminobutyric acid (GABA) transaminase, with its mechanism of action and downstream signaling effects elucidated through a custom-generated pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing in-depth technical information to support further investigation and application of this versatile compound.
Discovery and History
The history of 2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate, is intrinsically linked to the development of aziridine (B145994) synthesis and the study of amino alcohols. While the exact date of its first synthesis is not definitively documented, its significance as a chemical intermediate became apparent in the early 20th century.
A pivotal moment in its history came with the work of Henry Wenker in 1935, who developed a method for preparing ethyleneimine (aziridine) from monoethanolamine.[1] This process, now known as the Wenker synthesis , involves the reaction of a beta-amino alcohol with sulfuric acid to form the corresponding sulfate ester, which is 2-Aminoethyl hydrogen sulfate in the case of ethanolamine.[1] This intermediate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization and form the aziridine ring.[1]
Prior to the advent of milder and more direct methods, the Wenker synthesis was a cornerstone for the industrial production of aziridines, which are valuable building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[2] The precursor to 2-Aminoethyl hydrogen sulfate, ethanolamine, was first synthesized in a salt form around 1860, with the free base being isolated and its properties studied by Ludwig Knorr in 1897.[3]
In the latter half of the 20th century, the biological activities of 2-Aminoethyl hydrogen sulfate began to be explored, leading to its identification as an inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase (GABA-T).[4] This discovery opened up new avenues for its application in neuroscience research and as a potential therapeutic agent for neurological disorders.[4][5]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 2-Aminoethyl hydrogen sulfate is provided in the table below. This data has been compiled from various chemical databases and supplier specifications.
Property
Value
Chemical Formula
C₂H₇NO₄S
Molecular Weight
141.15 g/mol
CAS Number
926-39-6
Appearance
White to off-white crystalline powder
Melting Point
277-280 °C (decomposes)
Boiling Point
296.49 °C (Predicted)
Density
1.344 g/cm³ (Predicted)
Solubility
Soluble in water, slightly soluble in methanol, insoluble in ethanol (B145695).
Tetrabutylammonium bromide (TBAB, 100 mg, as a phase transfer catalyst)
Ethanol
Three-necked round-bottom flask
Dropping funnel
Thermometer
Magnetic stirrer
Dean-Stark apparatus or oil-water separator
Reflux condenser
Filtration apparatus
Procedure:
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ethanolamine (100 mL), toluene (400 mL), and TBAB (100 mg).
With vigorous stirring, slowly add concentrated sulfuric acid (1.1 equivalents) from the dropping funnel. The temperature of the reaction mixture should be maintained below 40 °C during the addition. The addition should be completed within approximately one hour.
After the addition is complete, continue stirring for another 30 minutes at room temperature.
Replace the dropping funnel with a Dean-Stark apparatus and a reflux condenser.
Heat the reaction mixture to reflux (approximately 110 °C) and collect the water that azeotropes with toluene. Continue refluxing for about one hour, or until no more water is collected.
Cool the reaction mixture to below 30 °C.
Collect the precipitated product by filtration.
Wash the filter cake with ethanol (the volume ratio of filter cake to ethanol should be approximately 1:1).
Dry the resulting white solid under vacuum to obtain 2-Aminoethyl hydrogen sulfate.
Synthesis via Reaction with Sulfur Trioxide
This method, described in a 1965 patent, offers an alternative route using sulfur trioxide.[8]
Reaction vessel with gas inlet and reflux condenser
Procedure:
Prepare a solution of freshly distilled ethanolamine (23.6 g) in chloroform (250 mL) in a suitable reaction vessel.
Gently heat liquid sulfur trioxide (32.0 g) to volatilize it and convey the gaseous SO₃ into the ethanolamine solution over a period of 30 minutes using a stream of nitrogen gas.
A semi-solid product will precipitate from the solution during the addition of SO₃.
After the addition is complete, reflux the chloroform for 1.5 hours, during which the precipitate will harden.
Cool the mixture and collect the solid product by filtration.
The crude product can be further purified by crystallization. For example, a 10 g aliquot can be crystallized to yield purified 2-Aminoethyl hydrogen sulfate.
Biological Activity: Inhibition of GABA Transaminase
2-Aminoethyl hydrogen sulfate is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5] It acts as a mechanism-based or "suicide" inhibitor, meaning the enzyme converts it into a reactive species that irreversibly inactivates the enzyme.[9][10]
The inhibition of GABA-T by 2-Aminoethyl hydrogen sulfate leads to an increase in the concentration of GABA in the brain.[2] This, in turn, enhances GABAergic neurotransmission, which has anticonvulsant and other neuromodulatory effects.[11] The downstream consequences of chronic administration can include an upregulation of GABA receptor binding sites.[11]
Signaling Pathway of GABA-T Inhibition
The following diagram illustrates the mechanism of GABA-T inhibition by 2-Aminoethyl hydrogen sulfate and its impact on the GABAergic system.
Caption: Mechanism of GABA-T inhibition by 2-Aminoethyl hydrogen sulfate.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of 2-Aminoethyl hydrogen sulfate and its subsequent biological evaluation as a GABA-T inhibitor.
Caption: Workflow for synthesis and evaluation of 2-Aminoethyl hydrogen sulfate.
Conclusion
2-Aminoethyl hydrogen sulfate is a compound with a rich history, evolving from a key intermediate in industrial organic synthesis to a valuable tool in neuropharmacology research. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for a wide range of applications. The detailed understanding of its mechanism of action as a GABA transaminase inhibitor provides a solid foundation for its use in studying the GABAergic system and for the development of novel therapeutics targeting neurological disorders. This guide serves as a comprehensive resource to facilitate and inspire further research into this multifaceted molecule.
The Biological Activity of 2-Aminoethyl Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate, is a structural analog of γ-aminobutyric acid (GABA) and an imp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate, is a structural analog of γ-aminobutyric acid (GABA) and an important intermediate in chemical synthesis. This document provides a comprehensive overview of the biological activities of AHS, with a primary focus on its role as an inhibitor of GABA transaminase (GABA-T), its potential as an anticonvulsant and diuretic agent, and its function as a precursor in taurine (B1682933) biosynthesis. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is an organic compound with the chemical formula C₂H₇NO₄S.[1] It is an ester of ethanolamine (B43304) and sulfuric acid. Its primary recognized biological activity is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the major inhibitory neurotransmitter, GABA.[2][3] By inhibiting GABA-T, AHS leads to an accumulation of GABA in the brain, which is the basis for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] Furthermore, AHS has been noted for its potential diuretic and anticonvulsant properties, though these are less extensively characterized.[2] It also serves as a crucial intermediate in the industrial synthesis of taurine, an amino acid with numerous physiological roles.[5] This guide will delve into the core biological activities of AHS, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.
Inhibition of GABA Transaminase (GABA-T)
The most well-documented biological activity of 2-Aminoethyl hydrogen sulfate is its role as an inhibitor of GABA transaminase (EC 2.6.1.19).[1][3] GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[6] This reaction is a critical step in the GABA shunt, a metabolic pathway that conserves and metabolizes GABA.[6]
AHS acts as a mechanism-based or "suicide" inhibitor of GABA-T.[7] The enzyme recognizes AHS as a substrate analog and initiates its catalytic cycle. However, this process generates a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[7] This inactivation of GABA-T prevents the breakdown of GABA, resulting in elevated levels of this inhibitory neurotransmitter in the brain.[7]
Quantitative Data for GABA-T Inhibition
The following table summarizes the available quantitative data for the inhibition of GABA transaminase by 2-Aminoethyl hydrogen sulfate.
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of 2-Aminoethyl hydrogen sulfate on GABA-T. The assay is based on a coupled-enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde, is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the GABA-T activity.[7][8][9]
Materials:
Purified or recombinant GABA transaminase (GABA-T)
Prepare a stock solution of AHS in the assay buffer.
Prepare serial dilutions of the AHS stock solution to obtain a range of desired concentrations.
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺.
Prepare a stock solution of GABA.
Assay Protocol:
To each well of a 96-well microplate, add the reaction mixture.
Add the AHS solutions at various concentrations to the respective test wells. Add buffer to the control wells.
Add the GABA-T enzyme solution to all wells.
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
Initiate the enzymatic reaction by adding the GABA solution to all wells.
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals for 15-30 minutes.
Data Analysis:
Calculate the initial reaction rate (V₀) for each AHS concentration from the linear portion of the absorbance versus time plot.
Determine the percentage of inhibition for each AHS concentration relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the AHS concentration to generate a dose-response curve and determine the IC₅₀ value.
Signaling Pathway
The inhibition of GABA-T by AHS leads to an increase in the concentration of GABA in the synaptic cleft and surrounding glial cells. This elevated GABA level enhances the activation of both ionotropic GABA_A and metabotropic GABA_B receptors on postsynaptic neurons, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
GABA metabolism and the site of inhibition by 2-Aminoethyl hydrogen sulfate.
Experimental workflow for the in vitro GABA-T inhibition assay.
Anticonvulsant Activity
The ability of 2-Aminoethyl hydrogen sulfate to increase brain GABA levels suggests its potential as an anticonvulsant.[4] Elevated GABAergic tone is a well-established mechanism for suppressing neuronal hyperexcitability that underlies seizure activity.
Quantitative Data for Anticonvulsant Activity
No specific ED₅₀ values for the anticonvulsant activity of 2-Aminoethyl hydrogen sulfate in standard preclinical models were identified in the reviewed literature. Further research is required to quantify its in vivo efficacy.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[10] The test involves inducing a maximal seizure via an electrical stimulus applied through corneal electrodes. The abolition of the tonic hindlimb extension phase of the seizure is the endpoint for determining anticonvulsant activity.[10]
Materials:
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Animals are randomly assigned to control (vehicle), positive control, and AHS treatment groups.
AHS is dissolved or suspended in the vehicle and administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
The time of peak effect for AHS should be determined in preliminary studies by testing at different time points post-administration.
Induction of Seizure:
At the predetermined time of peak effect, a drop of topical anesthetic is applied to each cornea, followed by saline to ensure good electrical contact.[10]
The corneal electrodes are placed on the corneas.
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered to induce a maximal seizure.[10]
Observation and Data Analysis:
The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.
The number of animals protected in each group is recorded.
The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using appropriate statistical methods (e.g., probit analysis).
Diuretic Activity
2-Aminoethyl hydrogen sulfate has been reported to possess diuretic properties.[2] The mechanism underlying this potential effect is not well-elucidated but may be related to its influence on electrolyte transport in the renal tubules.
Quantitative Data for Diuretic Activity
Specific quantitative data on the diuretic effects of 2-Aminoethyl hydrogen sulfate, such as changes in urine volume or electrolyte excretion, were not found in the available literature.
Experimental Protocol: Rat Diuretic Assay
This protocol provides a general method for evaluating the diuretic activity of a test compound in rats.[11][12]
Materials:
Male Wistar or Sprague-Dawley rats (200-250 g)
Metabolic cages
2-Aminoethyl hydrogen sulfate (AHS)
Vehicle (e.g., 0.9% saline)
Positive control (e.g., Furosemide, 10 mg/kg)
Graduated cylinders
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
Animal Acclimatization and Hydration:
Rats are housed individually in metabolic cages for at least 24 hours prior to the experiment to acclimatize.
Food is withdrawn 18 hours before the experiment, but water is available ad libitum.
On the day of the experiment, a saline load (e.g., 15 mL/kg, p.o.) is administered to all animals to ensure a uniform state of hydration.[13]
Dosing:
Animals are randomly assigned to control (vehicle), positive control, and AHS treatment groups.
AHS is administered orally at various doses.
Urine Collection and Analysis:
Immediately after dosing, rats are placed back into the metabolic cages.
Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and/or as a cumulative volume over 24 hours.[12]
The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the collected urine is determined using a flame photometer or ion-selective electrodes.
Data Analysis:
The diuretic action is calculated as the ratio of the mean urine volume of the treated group to that of the control group.
The saliuretic index (Na⁺ + Cl⁻ excretion) and natriuretic index (Na⁺ excretion) are calculated and compared between groups.
Statistical analysis is performed to determine the significance of the observed effects.
Role in Taurine Biosynthesis
2-Aminoethyl hydrogen sulfate is a key intermediate in the chemical synthesis of taurine (2-aminoethanesulfonic acid).[5] The industrial production of taurine often follows a two-step process starting from monoethanolamine. In the first step, monoethanolamine is reacted with sulfuric acid to produce 2-Aminoethyl hydrogen sulfate. In the second step, AHS is reacted with a sulfite (B76179) to yield taurine.[5]
Simplified pathway of taurine synthesis from monoethanolamine via AHS.
Conclusion
2-Aminoethyl hydrogen sulfate exhibits a range of biological activities of significant interest to the scientific and pharmaceutical research communities. Its primary and most characterized role is the irreversible inhibition of GABA transaminase, leading to increased brain GABA levels. This mechanism provides a strong rationale for its investigation as an anticonvulsant agent. While its diuretic properties are also noted, both its anticonvulsant and diuretic effects require further in-depth investigation to quantify their efficacy and elucidate the underlying mechanisms. Furthermore, its role as a key intermediate in taurine synthesis highlights its industrial relevance. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and harness the biological potential of 2-Aminoethyl hydrogen sulfate. Future studies should focus on obtaining precise quantitative data for its in vivo activities to better assess its therapeutic potential.
Application Notes and Protocols for the Synthesis of Taurine from 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction Taurine (B1682933), or 2-aminoethanesulfonic acid, is a conditionally essential amino acid with significant roles in various physiological proc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (B1682933), or 2-aminoethanesulfonic acid, is a conditionally essential amino acid with significant roles in various physiological processes. It is widely utilized as a nutritional additive in energy drinks, pet food, and infant formulas.[1] Industrial synthesis of taurine is predominantly achieved through a two-step process starting from monoethanolamine (MEA).[2] The first step involves the esterification of MEA with sulfuric acid to produce the intermediate, 2-aminoethyl hydrogen sulfate (B86663) (AES).[3][4] The subsequent step is the sulfonation of AES with a sulfite (B76179) reagent to yield taurine.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of taurine using AES as the intermediate, targeting researchers and professionals in the field of drug development and chemical synthesis.
The overall synthesis is a robust and scalable method. Key to maximizing the yield is the effective removal of water during the initial esterification step to drive the reaction to completion.[1][5] The second step, the sulfonation of AES, can be carried out using different sulfite reagents, with ammonium (B1175870) sulfite and sodium sulfite being common choices.[2][6] Operating the sulfonation step under moderate pressure has been shown to significantly increase the yield of taurine.[1][5]
Chemical Reaction Pathway
The synthesis of taurine from monoethanolamine via 2-aminoethyl hydrogen sulfate proceeds in two main stages:
Esterification: Monoethanolamine reacts with sulfuric acid in an exothermic reaction to form 2-aminoethyl hydrogen sulfate and water.[4][7]
Sulfonation: The intermediate, 2-aminoethyl hydrogen sulfate, is then reacted with a sulfite, such as sodium sulfite or ammonium sulfite, to produce taurine.[2][6] This step is understood to proceed through an aziridine (B145994) intermediate.[1][5]
Diagram 1: Chemical reaction pathway for taurine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoethyl Hydrogen Sulfate (AES)
This protocol details the synthesis of the intermediate, 2-aminoethyl hydrogen sulfate, from monoethanolamine. Two alternative methods are presented.
Method A: Toluene Reflux with Phase Transfer Catalyst [1]
To a reaction vessel containing 400 mL of toluene, add 100 mL of monoethanolamine and 100 mg of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.
After the addition is complete, stir the mixture for an additional 30 minutes.
Set up the apparatus for reflux with an oil-water separator and heat the reaction mixture to 110°C.
Continue the reflux for approximately one hour, or until water is no longer collected in the separator.
Cool the reaction mixture to below 30°C.
Filter the resulting solid precipitate.
Wash the filter cake with ethanol (B145695) (the volume of ethanol should be equal to the volume of the filter cake).
Dry the solid product to obtain 2-aminoethyl hydrogen sulfate. This method can yield a product with a purity of up to 99%.[1]
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, combine 9 mL (0.15 mol) of monoethanolamine and 9 mL of water.
Cool the solution to a temperature between -5°C and 5°C using a low-temperature cooling circulator.
Separately, prepare a mixture of equimolar amounts of concentrated sulfuric acid and water. Slowly add 16.3 mL of this acidic mixture to the cooled monoethanolamine solution.
Stir the reaction mixture for 30 minutes at low temperature.
Allow the reaction mixture to warm to room temperature.
Remove the water by vacuum distillation.
Pour the resulting residue into 60 mL of anhydrous ethanol and stir to precipitate the product.
Filter the solid product and wash the filter cake three times with 15 mL portions of anhydrous ethanol.
Dry the solid to yield 2-aminoethyl hydrogen sulfate. This method can achieve a yield of approximately 90.72%.[1]
Protocol 2: Synthesis of Taurine from AES
This protocol describes the conversion of 2-aminoethyl hydrogen sulfate to taurine. Two methods are provided, using either sodium sulfite or ammonium sulfite.
Prepare a solution of 2-aminoethyl hydrogen sulfate in water.
Add sodium sulfite to the solution. The molar ratio of 2-aminoethyl hydrogen sulfate to sodium sulfite should be optimized, with ratios from 1:1 to 1:1.7 having been studied.[7]
Heat the reaction mixture to a temperature between 60°C and 100°C. An optimal temperature of 80°C has been reported.[7]
Maintain the reaction at the set temperature for a period of 3 to 8 hours, with 5 hours being reported as sufficient.[7]
Monitor the reaction progress using a suitable analytical method, such as ¹H-NMR.[7]
Upon completion, evaporate the reaction mixture.
The crude taurine can be purified by crystallization.[7]
Method B: Sulfonation with Ammonium Sulfite [2][6]
Into a reaction vessel, introduce ammonia (B1221849) gas for 4 to 6 minutes at a flow rate of 10-20 mL/min to create an inert and alkaline atmosphere, which helps to inhibit the hydrolysis of AES.[6]
Add the 2-aminoethyl hydrogen sulfate intermediate to the vessel.
Add ammonium sulfite. The molar ratio of ammonium sulfite to AES can range from 1:1 to 5:1, with an optimal ratio of approximately 1.65:1 reported.[2][6] The ammonium sulfite can be added in batches (e.g., 4 times) to control the reaction.[2]
Heat the reaction mixture to a temperature between 35°C and 110°C, with an optimal temperature of 105°C reported.[2][6]
Maintain the reaction for 5 to 20 hours, with an optimal time of 12 hours reported under specific conditions.[2][6]
After the reaction is complete, cool the solution to room temperature.
The byproduct, ammonium sulfate, can be removed by precipitation with calcium hydroxide, followed by filtration.[6]
The ammonia from the mother liquor can be removed and reused.[6]
The taurine is then purified from the solution by cooling crystallization.[6]
Protocol 3: Purification of Taurine by Crystallization[2]
After the sulfonation reaction and initial workup, concentrate the aqueous solution containing taurine.
Cool the solution to induce crystallization. An optimal crystallization temperature of 13.9°C has been reported.[2]
Control the cooling rate to approximately 0.5°C/min.[2]
Maintain stirring at a speed of 350-450 rpm during crystallization.[2]
Allow the crystallization to proceed for approximately 1 hour.[2]
Collect the taurine crystals by filtration.
Wash the crystals with a suitable solvent, such as methanol (B129727) or hydrochloric acid, followed by recrystallization if necessary for higher purity.[7]
Dry the purified taurine crystals. This method can yield taurine with a purity of almost 100%.[2]
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of taurine from 2-aminoethyl hydrogen sulfate.
Table 1: Optimized Conditions for the Sulfonation of AES with Ammonium Sulfite [2][6]
Parameter
Optimized Value
Sulfonating Agent
Ammonium Sulfite ((NH₄)₂SO₃)
Molar Ratio ((NH₄)₂SO₃:AES)
1.65
Reaction Temperature
105°C
Reaction Time
12 hours
Feeding Method
4 batch feedings
Conversion Rate of AES
76.43%
Table 2: Conditions and Yields for Taurine Synthesis and Purification [2][6]
Stage
Parameter
Value
Yield/Purity
Sulfonation (Ammonium Sulfite)
Conversion of AES
-
67.41% - 77.25%
Desalination with Ca(OH)₂
Removal of Sulfate
-
>99%
Crystallization
Temperature
13.9°C
-
Time
1 hour
-
Cooling Rate
0.5°C/min
-
Stirring Speed
350-450 rpm
-
Final Product
Crystallization Yield
-
52.47% - 81.27%
Purity
-
~100%
Experimental Workflow
The following diagram illustrates the overall workflow for the industrial production of taurine from monoethanolamine.
Diagram 2: Overall workflow for taurine synthesis and purification.
Application Notes: 2-Aminoethyl Hydrogen Sulfate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-aminoethyl hydrogen sulfate (B86663) as a key intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-aminoethyl hydrogen sulfate (B86663) as a key intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, possessing both a primary amine and a sulfate ester, allows for its incorporation into a variety of molecular scaffolds. This document outlines its application in the synthesis of Viloxazine (B1201356) and Taurine (B1682933), and its role as an inhibitor of γ-aminobutyric acid (GABA) transaminase.
Synthesis of Viloxazine
Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor, can be synthesized using 2-aminoethyl hydrogen sulfate through a cyclization reaction with an epoxide intermediate.[1][2][3][4][5] The reaction involves the nucleophilic attack of the primary amine of 2-aminoethyl hydrogen sulfate on the epoxide ring of 1-(2-ethoxyphenoxy)-2,3-epoxypropane, followed by an intramolecular cyclization to form the morpholine (B109124) ring of Viloxazine.[1][2]
Charge a 100-gallon stainless steel reactor with 57.9 L of water with stirring under a nitrogen atmosphere.
Carefully add 78.0 kg of potassium hydroxide pellets while maintaining the temperature at or below 50°C.
Cool the resulting solution to 20-25°C and set it aside for a later step.
Reaction Mixture Preparation:
In the reactor, charge 26.2 L of water.
Add 38.9 kg of potassium hydroxide pellets, ensuring the temperature does not exceed 50°C.
Add 82.4 kg of 2-aminoethyl hydrogen sulfate.
Heat the mixture to 55°C.
Cyclization Reaction:
Prepare a solution of 1-(ethoxyphenoxy)-2,3-epoxypropane in methanol.
Add the methanolic solution of the epoxide to the reactor containing the heated 2-aminoethyl hydrogen sulfate mixture. Maintain the reaction temperature at 55°C.
Charge the previously prepared potassium hydroxide solution to the reactor.
Stir the mixture at 55°C for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Upon completion of the reaction, remove the methanol by concentration under reduced pressure.
The resulting mixture contains the crude Viloxazine base, which can be further purified by standard techniques such as extraction and crystallization.
Synthesis of Taurine
Taurine (2-aminoethanesulfonic acid) is an essential amino acid with numerous physiological functions. One synthetic route to Taurine involves the sulfonation of 2-aminoethyl hydrogen sulfate.[6][7][8][9][10] This reaction displaces the sulfate group with a sulfite (B76179), which is subsequently oxidized to the sulfonic acid.
Reaction vessel equipped for heating and gas inlet
Procedure:
Reaction Setup:
In a suitable reaction vessel, charge 2-aminoethyl hydrogen sulfate and ammonium sulfite. The optimized molar ratio of ammonium sulfite to 2-aminoethyl hydrogen sulfate is 1.65.
Sulfonation Reaction:
Heat the reaction mixture to 105°C.
Introduce ammonia gas into the reaction mixture.
Maintain the reaction at 105°C for 12 hours. The feeding of ammonium sulfite can be done in batches (e.g., 4 times) over the course of the reaction.
Work-up and Purification:
After the reaction is complete, the mixture will contain Taurine, unreacted starting materials, and byproducts.
The target compound can be separated from the excess sulfite by extraction with concentrated aqueous ammonia (25%).[8]
Further purification can be achieved by crystallization to yield pure Taurine.
Inhibition of GABA Transaminase
2-Aminoethyl hydrogen sulfate is a known inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[11][12][13][14] By inhibiting GABA-T, 2-aminoethyl hydrogen sulfate can increase the levels of GABA in the brain, a mechanism relevant for the treatment of certain neurological disorders.
GABA Metabolism and Inhibition Pathway
The following diagram illustrates the GABA shunt pathway and the point of inhibition by 2-aminoethyl hydrogen sulfate.
Application Notes and Protocols for Surface Modification using 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction Surface modification is a critical process in the development of advanced biomaterials and medical devices. The ability to tailor the surface p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced biomaterials and medical devices. The ability to tailor the surface properties of a material without altering its bulk characteristics allows for the enhancement of biocompatibility, control over protein adsorption, and directed cell interactions. 2-Aminoethyl hydrogen sulfate (B86663) (AHS) is a bifunctional molecule possessing both a primary amine and a sulfate group, making it a versatile reagent for surface functionalization. The introduction of these groups can significantly alter the surface charge, hydrophilicity, and reactivity, opening up a wide range of applications in drug development, tissue engineering, and diagnostics.
This document provides detailed protocols for the surface modification of various substrates using 2-Aminoethyl hydrogen sulfate, as well as methodologies for subsequent protein immobilization and cell adhesion studies.
Physicochemical Properties of 2-Aminoethyl Hydrogen Sulfate
Property
Value
CAS Number
926-39-6
Molecular Formula
C₂H₇NO₄S
Molecular Weight
141.15 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in water
I. Surface Modification Protocols
A. Protocol for Surface Modification of Cellulose (B213188) Nanofibrils (CNFs)
This protocol describes the chemical functionalization of cellulose nanofibrils to introduce amino groups onto the surface via an etherification reaction.[1]
Treat the CNFs with a 2.6% sodium hydroxide solution at room temperature for 1 hour under magnetic stirring with a reflux condenser. This step activates the hydroxyl groups on the cellulose surface.[1]
Etherification Reaction:
Add 2-Aminoethyl hydrogen sulfate dropwise to the activated CNFs. The molar ratio of [AHS]:[OHcel] should be 1.[1]
Carry out the reaction under reflux with continuous stirring in an inert nitrogen atmosphere.[1] The reaction time and temperature can be varied to control the degree of substitution.
Washing and Drying:
After the reaction, thoroughly wash the modified CNFs with deionized water to remove any unreacted reagents and byproducts.[1]
Dry the functionalized CNFs in an oven at 70°C for 24 hours.[1]
Characterization:
The success of the modification can be confirmed by various surface characterization techniques:
Fourier Transform Infrared Spectroscopy (FTIR): The appearance of a band around 1540 cm⁻¹ corresponds to the N-H bond of the newly introduced amine group.[1]
Elemental Analysis: An increase in the nitrogen content confirms the presence of amine groups.[1]
X-ray Diffraction (XRD): Can be used to assess changes in the crystallinity of the cellulose nanofibrils upon modification.[1]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified CNFs.[1]
Quantitative Data from a Representative Study:
The following table summarizes the characterization data for CNFs modified with 2-Aminoethyl hydrogen sulfate under optimal reaction conditions as reported in a study by da Silva et al. (2024).
B. Generalized Protocol for Surface Modification of Polymeric Substrates
This protocol provides a general guideline for modifying polymer surfaces that can be activated to react with the amine group of 2-Aminoethyl hydrogen sulfate. This often involves plasma treatment to introduce reactive functional groups.
Clean the polymer substrate by sonication in an appropriate solvent (e.g., ethanol (B145695), isopropanol) followed by drying with nitrogen gas.
Place the substrate in a plasma reactor.
Introduce the reaction gas (e.g., oxygen plasma to generate carboxyl/hydroxyl groups, or ammonia (B1221849) plasma to generate amine groups).
Apply plasma treatment for a specified time and power to generate reactive functional groups on the surface.
Grafting of AHS:
Prepare a solution of AHS in an appropriate anhydrous solvent.
Immerse the plasma-activated polymer substrate in the AHS solution.
The reaction can be carried out at room temperature or elevated temperatures, depending on the reactivity of the surface groups, for several hours.
For carboxylated surfaces, a coupling agent like EDC/NHS may be required to facilitate amide bond formation with the amine group of AHS.
Washing and Drying:
After the reaction, rinse the substrate thoroughly with the solvent to remove any unbound AHS.
Dry the modified substrate in a vacuum desiccator or oven at a temperature that does not degrade the polymer.
C. Generalized Protocol for Surface Modification of Metal Oxide Surfaces
This protocol outlines a general method for modifying metal oxide surfaces (e.g., TiO₂, SiO₂, Al₂O₃) with 2-Aminoethyl hydrogen sulfate, leveraging the reactivity of surface hydroxyl groups.
Materials:
Metal oxide substrate
2-Aminoethyl hydrogen sulfate (AHS)
Anhydrous solvent (e.g., Toluene, Ethanol)
Drying oven
Procedure:
Surface Hydroxylation (if necessary):
Clean the metal oxide substrate by sonication in appropriate solvents (e.g., acetone, ethanol, deionized water).
For some metal oxides, a treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma can be used to increase the density of surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive).
Modification with AHS:
Prepare a solution of AHS in an anhydrous solvent.
Immerse the cleaned and hydroxylated metal oxide substrate in the AHS solution.
The reaction can be carried out at room temperature or elevated temperatures for several hours to overnight. The sulfate group of AHS may interact with the metal oxide surface, while the amine group remains available for further functionalization.
Washing and Drying:
Rinse the substrate sequentially with the solvent and deionized water to remove physically adsorbed AHS.
Dry the modified substrate in an oven at a suitable temperature.
II. Experimental Workflows and Signaling Pathways
Experimental Workflow for Surface Modification and Characterization
Caption: Workflow for surface modification and subsequent characterization.
III. Application Protocols
A. Protocol for Protein Immobilization on AHS-Modified Surfaces
This protocol describes a general method for covalently immobilizing proteins onto an amine-functionalized surface using a crosslinker.
Blocking buffer (e.g., Bovine Serum Albumin (BSA) in PBS)
Procedure:
Activation of Amine Groups (if using EDC/NHS):
This step is for immobilizing proteins via their carboxyl groups. If using a homobifunctional crosslinker like glutaraldehyde that reacts with amines, skip to step 2.
Incubate the AHS-modified surface with a solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) to activate the surface amine groups.
Crosslinker Reaction:
For glutaraldehyde: Immerse the AHS-modified substrate in a glutaraldehyde solution (e.g., 2.5% in PBS) for 1-2 hours at room temperature. This will create aldehyde groups on the surface that can react with amine groups on the protein.
Rinse thoroughly with PBS.
Protein Immobilization:
Prepare a solution of the protein in PBS at the desired concentration.
Incubate the activated/crosslinked surface with the protein solution for 2-4 hours at room temperature or overnight at 4°C.
Quenching and Blocking:
Rinse the surface with PBS to remove unbound protein.
Incubate with a quenching solution (e.g., 1 M glycine) to deactivate any remaining reactive groups.
Block any non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
Final Washing:
Wash the surface extensively with PBS to remove any loosely bound molecules.
Illustrative Data for Protein Immobilization:
The following table presents hypothetical data for the immobilization of a model protein (e.g., IgG) on different surfaces.
Surface
Immobilization Method
Protein Surface Density (ng/cm²)
Unmodified Polymer
Physisorption
50 ± 10
AHS-Modified Polymer
Glutaraldehyde Crosslinking
350 ± 30
AHS-Modified Metal Oxide
EDC/NHS Coupling
420 ± 25
B. Protocol for Cell Adhesion Assay on AHS-Modified Surfaces
This protocol outlines a basic procedure to assess the adhesion of a specific cell line to the modified surfaces.
Materials:
AHS-modified and control substrates (sterile)
Cell line of interest (e.g., Fibroblasts, Endothelial cells)
Complete cell culture medium
Phosphate Buffered Saline (PBS), sterile
Trypsin-EDTA
Cell counting solution (e.g., Trypan blue)
Fluorescent dyes for cell visualization (e.g., Calcein-AM, DAPI)
Fluorescence microscope
Procedure:
Substrate Sterilization:
Sterilize the modified and control substrates, for example, by UV irradiation or ethanol washing.
Cell Seeding:
Culture the desired cells to 80-90% confluency.
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
Centrifuge the cell suspension and resuspend in fresh medium.
Count the viable cells using a hemocytometer and Trypan blue.
Seed a known density of cells (e.g., 1 x 10⁴ cells/cm²) onto the sterile substrates placed in a multi-well plate.
Incubation:
Incubate the cells on the substrates for a defined period (e.g., 4, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
Washing:
After incubation, gently wash the substrates with sterile PBS to remove non-adherent cells.
Quantification of Adherent Cells:
Adherent cells can be quantified using various methods, such as:
Direct Counting: Stain the cells with a fluorescent dye (e.g., DAPI for nuclei) and count the number of cells in multiple fields of view using a fluorescence microscope.
Metabolic Assays: Use assays like MTT or AlamarBlue to quantify the metabolic activity, which is proportional to the number of viable cells.
Visualization of Cell Morphology:
Stain the actin cytoskeleton (e.g., with Phalloidin) and nuclei (e.g., with DAPI) to visualize cell spreading and morphology on the different surfaces using fluorescence microscopy.
Illustrative Data for Cell Adhesion:
The following table shows hypothetical data for the adhesion of a fibroblast cell line after 24 hours of incubation.
Surface
Number of Adherent Cells (cells/mm²)
Cell Spreading Area (µm²)
Unmodified Polymer
150 ± 20
800 ± 150
AHS-Modified Polymer
450 ± 40
2500 ± 300
AHS-Modified Metal Oxide
520 ± 35
3100 ± 280
Logical Relationship for Cell Adhesion on Modified Surfaces
Caption: Factors influencing cell adhesion on AHS-modified surfaces.
IV. Conclusion
The functionalization of surfaces with 2-Aminoethyl hydrogen sulfate provides a versatile platform for a wide range of biomedical applications. The presence of both amine and sulfate groups allows for the tuning of surface properties to promote specific biological interactions. The protocols outlined in this document serve as a comprehensive guide for researchers to modify various substrates and to evaluate their potential for applications such as drug delivery, diagnostics, and tissue engineering. The provided illustrative data and workflows offer a framework for experimental design and data interpretation in this exciting area of biomaterial science.
Application Notes and Protocols for 2-Aminoethyl hydrogen sulfate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate (EOS), is an organic compound with the chemical formula C₂H₇...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine-O-sulfate (EOS), is an organic compound with the chemical formula C₂H₇NO₄S. While broadly categorized by some suppliers as a product for proteomics research, its primary and well-documented application lies in the specific field of neurobiology and pharmacology as a potent, mechanism-based inhibitor of the enzyme GABA transaminase (GABA-T).[1][2][3][4] This specific inhibitory action makes it a valuable tool for functional proteomics and chemical biology studies aimed at understanding the GABAergic system and its role in various physiological and pathological processes.
These application notes provide a detailed overview of the use of 2-AHS as a specific enzyme inhibitor in a research context that can be integrated into broader proteomics workflows for target validation and pathway analysis.
Principle of Action: Suicide Inhibition of GABA Transaminase
2-Aminoethyl hydrogen sulfate is a classic example of a "suicide inhibitor." In this mechanism, the inhibitor mimics the enzyme's natural substrate, in this case, γ-aminobutyric acid (GABA). The enzyme, GABA transaminase, initiates its catalytic cycle on 2-AHS. However, instead of being converted into a product and released, 2-AHS is transformed into a highly reactive intermediate within the active site. This intermediate then forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation.[2][3]
The inactivation of GABA-T by 2-AHS leads to an accumulation of GABA in the central nervous system, making it a powerful tool for studying the downstream effects of enhanced GABAergic signaling.
Applications in a Proteomics Research Context
While not a general-purpose proteomics reagent for labeling or cross-linking, 2-AHS serves as a highly specific chemical probe for functional proteomics and systems biology studies. Its applications in this context include:
Target Validation: Confirming the role of GABA-T in specific cellular pathways or disease models.
Functional Proteomics: Studying the downstream effects of GABA-T inhibition on the proteome to identify novel proteins and pathways regulated by GABA levels.
Chemical Biology: Using 2-AHS as a tool to perturb the GABAergic system and study the resulting changes in protein expression, post-translational modifications, and protein-protein interactions.
Drug Discovery: Serving as a reference compound in the development of new inhibitors for GABA-T or other enzymes in related pathways.
Quantitative Data: Kinetics of GABA-T Inhibition
The following table summarizes the kinetic parameters for the inactivation of GABA transaminase by 2-Aminoethyl hydrogen sulfate. This data is crucial for designing experiments and understanding the potency of the inhibition.
Note: Specific kinetic constants such as K_i and k_inact can vary depending on the experimental conditions (e.g., pH, temperature, source of the enzyme). Researchers should determine these values for their specific assay system.
Experimental Protocols
Protocol 1: In Vitro Inhibition of GABA Transaminase Activity
This protocol describes a general method for assessing the inhibitory effect of 2-AHS on GABA-T activity in a cell-free system, such as a brain tissue homogenate.[1]
Materials:
2-Aminoethyl hydrogen sulfate (AHS)
Purified GABA transaminase or brain tissue homogenate
Reagents for detecting glutamate (B1630785) or succinic semialdehyde (products of the GABA-T reaction)
Microplate reader or spectrophotometer
Microplates or cuvettes
Procedure:
Preparation of Reagents:
Prepare a stock solution of 2-AHS in the assay buffer. The concentration should be at least 100-fold higher than the final desired concentrations.
Prepare substrate and co-substrate solutions in the assay buffer.
Prepare the enzyme solution (purified GABA-T or tissue homogenate) in an appropriate buffer, ensuring the presence of PLP.
Enzyme Inhibition Assay:
Set up a series of reactions in a microplate. For each reaction, include:
A fixed amount of enzyme solution.
Varying concentrations of 2-AHS.
A control reaction with no inhibitor.
Pre-incubate the enzyme with 2-AHS for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for the time-dependent inactivation.
Initiation of Reaction:
Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate) to all wells simultaneously.
Measurement of Activity:
Measure the rate of product formation (glutamate or succinic semialdehyde) over time using a suitable detection method. This can be a colorimetric or fluorometric assay.
Data Analysis:
Calculate the initial reaction velocities for each inhibitor concentration and pre-incubation time.
Plot the remaining enzyme activity as a function of pre-incubation time for each 2-AHS concentration.
Determine the pseudo-first-order rate constants of inactivation (k_obs) from the slopes of these plots.
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Protocol 2: Analysis of Downstream Proteomic Changes Following GABA-T Inhibition in Cell Culture
This protocol outlines a workflow for treating cultured neuronal cells with 2-AHS and preparing cell lysates for quantitative proteomic analysis (e.g., using mass spectrometry).
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Cell culture medium and supplements
2-Aminoethyl hydrogen sulfate (AHS)
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
Reagents for sample preparation for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)
Procedure:
Cell Culture and Treatment:
Culture neuronal cells to the desired confluency.
Treat the cells with a predetermined concentration of 2-AHS (based on dose-response curves) for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells with ice-cold lysis buffer.
Centrifuge the lysate to pellet cell debris and collect the supernatant.
Protein Quantification:
Determine the protein concentration of the lysates using a BCA assay.
Sample Preparation for Proteomics:
Take an equal amount of protein from each sample.
Perform in-solution digestion:
Denature proteins with urea.
Reduce disulfide bonds with DTT.
Alkylate cysteine residues with iodoacetamide.
Digest proteins into peptides with trypsin.
Mass Spectrometry Analysis:
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Use appropriate software to identify and quantify proteins.
Perform statistical analysis to identify proteins that are differentially expressed between the 2-AHS-treated and control groups.
Perform pathway and gene ontology analysis to understand the biological processes affected by GABA-T inhibition.
Visualizations
Caption: Workflow for an in vitro GABA Transaminase inhibition assay.
Caption: Effect of 2-AHS on the GABAergic pathway and downstream proteome.
Application Notes and Protocols: Chemical Functionalization of Cellulose Nanofibrils with 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the chemical functionalization of cellulose (B213188) nanofibrils (CNFs) using 2-Aminoet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of cellulose (B213188) nanofibrils (CNFs) using 2-Aminoethyl hydrogen sulfate (B86663). The introduction of primary amine groups onto the CNF surface enhances their functionality for a variety of biomedical applications, including drug delivery and antimicrobial materials.
Application Notes
The functionalization of cellulose nanofibrils with 2-Aminoethyl hydrogen sulfate introduces primary amine groups onto the nanofibril surface. This modification imparts a positive surface charge, which is advantageous for various biomedical and drug development applications.
Key Applications:
Drug Delivery: The positively charged amino groups can electrostatically interact with negatively charged drug molecules, proteins, or nucleic acids (e.g., siRNA, plasmids), enabling the development of controlled release systems.[1] The high surface area of CNFs allows for significant drug loading.
Antimicrobial Surfaces and Agents: Amino-functionalized CNFs exhibit inherent antimicrobial properties.[2][3] The positively charged surface interacts with and disrupts the negatively charged cell membranes of bacteria and other microbes, leading to cell lysis.[2] This makes them promising candidates for wound dressings, antimicrobial coatings for medical devices, and as additives in pharmaceutical formulations.
Gene Delivery: The cationic nature of aminated CNFs can facilitate the complexation with negatively charged genetic material, potentially serving as non-viral vectors for gene therapy.
Tissue Engineering: The modified CNF surface can improve cell adhesion and proliferation, making it a more suitable scaffold material for tissue engineering applications.[4][5]
Bio-conjugation Platform: The primary amine groups serve as reactive sites for the covalent attachment of other functional molecules, such as targeting ligands, imaging agents, or specific drugs, through well-established bioconjugation chemistries.
The use of 2-Aminoethyl hydrogen sulfate provides a direct method for amination via a bimolecular nucleophilic substitution (SN2) reaction under aqueous conditions.
Experimental Protocols
This section details the protocol for the chemical functionalization of cellulose nanofibrils with 2-Aminoethyl hydrogen sulfate.
Magnetic stirrer with heating and reflux condenser
Round-bottom flask
Drying oven
Functionalization Procedure
The functionalization is a two-step process involving the activation of CNFs followed by the etherification reaction with 2AHS.
Step 1: Activation of Cellulose Nanofibrils
Prepare a suspension of CNFs in deionized water.
To activate the hydroxyl groups of the CNFs, add a 2.6% sodium hydroxide solution to the CNF suspension.
Stir the mixture at room temperature for 1 hour under a reflux condenser.
Step 2: Etherification Reaction
Following activation, add 2-Aminoethyl hydrogen sulfate dropwise to the activated CNF suspension. The molar ratio of [2AHS] to the hydroxyl groups on the cellulose ([OHcel]) should be 1:1.
Conduct the reaction under reflux with continuous stirring in an inert nitrogen atmosphere.
After the reaction is complete, thoroughly wash the resulting functionalized CNFs with deionized water to remove any unreacted reagents and electrolytes.
Dry the final product in an oven at 70°C for 24 hours.
Characterization of Functionalized CNFs
A comprehensive characterization of the modified CNFs is crucial to confirm successful functionalization and to understand the material's properties.
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of amine groups. A characteristic band for the N-H bond of the amine group is expected around 1540 cm-1.[2][3][6]
Elemental Analysis: To quantify the nitrogen content, which is used to calculate the degree of substitution (DS).
X-ray Diffraction (XRD): To assess changes in the crystallinity of the CNFs upon functionalization.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified CNFs.
Atomic Force Microscopy (AFM): To observe the morphology of the CNFs and ensure the nanofibrillar structure is maintained post-functionalization.
Zeta Potential Measurement: To determine the surface charge of the functionalized CNFs. A positive zeta potential is expected due to the protonated amine groups.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of CNFs functionalized with 2-Aminoethyl hydrogen sulfate under optimal reaction conditions.
Table 1: Elemental Analysis and Degree of Substitution
2-Aminoethyl Hydrogen Sulfate: A Versatile Reagent for Organic Synthesis
Introduction 2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine (B43304) O-sulfuric acid, is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, possessing both a primary amine...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine (B43304) O-sulfuric acid, is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, possessing both a primary amine and a sulfate ester group, allows for a range of chemical transformations. This zwitterionic compound serves as a key intermediate in the industrial production of important chemicals and finds application in the synthesis of various heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of 2-aminoethyl hydrogen sulfate as a reagent for researchers, scientists, and professionals in drug development.
2-Aminoethyl hydrogen sulfate is a crucial intermediate in the industrial synthesis of taurine (2-aminoethanesulfonic acid), a compound with significant biological roles and widespread use in pharmaceuticals and dietary supplements. The synthesis is a two-step process starting from monoethanolamine. The first step involves the esterification of monoethanolamine with sulfuric acid to produce 2-aminoethyl hydrogen sulfate.[1][2] The subsequent step is the sulfonation of the intermediate with a sulfite (B76179) salt to yield taurine.[1][3]
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoethyl hydrogen sulfate in deionized water.
Add sodium sulfite to the solution. A typical molar ratio of 2-aminoethyl hydrogen sulfate to sodium sulfite is 1:1.5.[1]
Heat the reaction mixture to 80°C and maintain this temperature for 5 hours with continuous stirring.[1]
After the reaction is complete, cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure to remove most of the water.
The crude taurine will precipitate. Collect the solid by filtration.
Purify the crude product by washing with methanol and dilute hydrochloric acid, followed by recrystallization from water.[1]
Dry the purified taurine crystals under vacuum. The expected yield after purification is approximately 25-30%.[2]
Reaction Workflow: Taurine Synthesis
Caption: Overall workflow for the synthesis of taurine from monoethanolamine.
Application 2: Synthesis of Aziridines (Wenker Synthesis)
2-Aminoethyl hydrogen sulfate is a classic starting material for the synthesis of aziridine (B145994), the parent compound of the aziridine heterocycles, via the Wenker synthesis.[5] This reaction involves the intramolecular cyclization of the amino sulfate ester under basic conditions. The process is a reliable method for producing unsubstituted aziridine and its derivatives. An improved, milder variation of the Wenker synthesis has been developed to accommodate substrates that are sensitive to hot sulfuric acid and strong bases.[6]
Quantitative Data for Aziridine Synthesis (Improved Wenker Synthesis)
Dissolve the dried 2-aminoethyl hydrogen sulfate in a saturated aqueous solution of sodium carbonate.
Heat the mixture with stirring at 70°C for 3 hours.[7]
Cool the reaction mixture to room temperature.
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the solution and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of aziridine. The crude aziridine can be further purified by fractional distillation.
Reaction Workflow: Wenker Aziridine Synthesis
Caption: The base-induced intramolecular cyclization of 2-aminoethyl hydrogen sulfate to aziridine.
Other Potential Applications
While the synthesis of taurine and aziridines are the most prominent applications of 2-aminoethyl hydrogen sulfate, it can serve as a precursor for other organic compounds, although detailed experimental protocols are less common in the literature.
2-Aminoethyl hydrogen sulfate can be a precursor for N-vinylsulfonamides, which can then be rearranged to synthetically useful vinylamines. This transformation would likely involve the N-sulfonylation of 2-aminoethyl hydrogen sulfate followed by an elimination reaction. However, specific and detailed protocols for this transformation starting from 2-aminoethyl hydrogen sulfate are not widely reported.
Conclusion
2-Aminoethyl hydrogen sulfate is a readily accessible and economically important reagent in organic synthesis. Its primary applications in the large-scale production of taurine and the laboratory-scale synthesis of aziridines highlight its utility. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. While its application in the synthesis of other compounds like thiotaurine and vinylamine is less explored, the chemical handles present in 2-aminoethyl hydrogen sulfate suggest potential for the development of novel synthetic methodologies. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the reactions described.
Synthesis of Taurine from 2-Aminoethyl Hydrogen Sulfate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of taurine (B1682933), a compound of significant interest in pharmaceutical and nutritional applic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of taurine (B1682933), a compound of significant interest in pharmaceutical and nutritional applications. The following application notes and protocols outline a robust two-step method for the preparation of taurine, commencing from the precursor 2-aminoethyl hydrogen sulfate (B86663).
Taurine, or 2-aminoethanesulfonic acid, is an organic acid widely distributed in animal tissues and plays a crucial role in various physiological processes. Its synthesis from 2-aminoethyl hydrogen sulfate is a well-established industrial method, valued for its safety and the high purity of the final product.[1] This process typically involves the sulfonation of 2-aminoethyl hydrogen sulfate, which itself is derived from the esterification of monoethanolamine with sulfuric acid.[1][2]
Reaction Principle
The synthesis is a two-step process:
Esterification: Monoethanolamine reacts with sulfuric acid to form the intermediate, 2-aminoethyl hydrogen sulfate (AES). A key aspect of this step is the removal of water to drive the reaction towards the product.[2]
Sulfonation: The 2-aminoethyl hydrogen sulfate is then reacted with a sulfite (B76179) reagent, such as sodium sulfite or ammonium (B1175870) sulfite, to yield taurine.[1] This is an SN2 type reaction where the sulfite ion acts as a nucleophile, displacing the sulfate group.
Quantitative Data Summary
The following table summarizes various reaction conditions and their corresponding outcomes for the sulfonation of 2-aminoethyl hydrogen sulfate to taurine, as reported in the literature.
The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of taurine from 2-aminoethyl hydrogen sulfate.
Protocol 1: Synthesis of Taurine via Sulfonation
This protocol details the conversion of 2-aminoethyl hydrogen sulfate to taurine.
Materials:
2-Aminoethyl hydrogen sulfate (AES)
Sodium sulfite (Na₂SO₃) or Ammonium sulfite ((NH₄)₂SO₃)
Reaction Setup: In a pressure reactor, dissolve the chosen sulfite reagent (e.g., sodium sulfite or ammonium sulfite) in deionized water. The molar ratio of the sulfite to 2-aminoethyl hydrogen sulfate should be in the range of 1.5:1 to 2:1.
Addition of AES: Add the 2-aminoethyl hydrogen sulfate to the sulfite solution with stirring.
Reaction Conditions: Seal the reactor and purge with nitrogen gas. Heat the reaction mixture to the desired temperature (e.g., 80-105°C) and maintain for the specified time (e-g., 5-12 hours). If using a pressure reactor, the reaction can be conducted under elevated pressure (e.g., 200 psi of N₂).[3][4][5]
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude taurine may precipitate out of the solution.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water, followed by methanol to remove unreacted starting materials and inorganic salts.[3]
Protocol 2: Purification of Taurine by Crystallization
This protocol describes the purification of crude taurine.
Procedure:
Dissolution: Dissolve the crude taurine in a minimum amount of hot deionized water. A 10% ethanol-water mixture can also be used as the crystallization solvent.[7]
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation and yield, further cool the solution to a lower temperature (e.g., 13.9°C) and hold for a specified time (e.g., 1 hour) with gentle stirring (e.g., 350-450 rpm). A controlled cooling rate of approximately 0.5°C/min is recommended.[4]
Isolation of Pure Product: Collect the crystalline taurine by vacuum filtration.
Washing and Drying: Wash the crystals with a small amount of cold deionized water and then with methanol. Dry the purified taurine in a vacuum oven.
Protocol 3: Characterization of Taurine
This protocol outlines the analytical methods for confirming the identity and purity of the synthesized taurine.
1. Melting Point:
Determine the melting point of the dried taurine crystals. The reported melting point of taurine is approximately 290°C.[6]
2. Infrared (IR) Spectroscopy:
Acquire an IR spectrum of the taurine sample.
Characteristic peaks for taurine include absorptions corresponding to the –NH₂ and –SO₃H groups.[8]
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve a sample of the taurine in a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire the ¹H NMR spectrum.
The spectrum of taurine in DMSO-d₆ typically shows two multiplets (or triplets) around δ 2.72 and 3.05 ppm, corresponding to the two methylene (B1212753) groups. A broad signal for the amine protons may also be observed.[9][10]
Application Notes and Protocols for Aminosulfation with 2-Aminoethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile bifunctional reagent. While histori...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile bifunctional reagent. While historically recognized for its role as a GABA transaminase inhibitor, recent research has highlighted its utility as an effective agent for the aminosulfation of various substrates, particularly biopolymers.[1] This process, which introduces a primary amine group via a stable ether or similar linkage, is a valuable surface modification technique for materials science and biomedical applications. The resulting aminated products exhibit altered surface chemistry, enabling further functionalization, and can impart new biological activities.
This document provides detailed protocols for the aminosulfation of polysaccharide substrates, specifically cellulose (B213188) and starch, using 2-aminoethyl hydrogen sulfate. It also explores the relevance of the introduced sulfamate-like moiety in drug development by illustrating its interaction with key signaling pathways.
Aminosulfation of Polysaccharides
The primary application detailed here is the surface modification of polysaccharides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the hydroxyl groups on the polysaccharide are first activated to alkoxides by a strong base, which then attack the carbon atom bearing the sulfate group on 2-AHS, displacing the sulfate as a leaving group.
Key Applications of Aminosulfated Polysaccharides
Biomedical Materials: Introduction of amino groups enhances biocompatibility and provides sites for conjugating bioactive molecules.[2]
Drug Delivery: Modified polysaccharides can be used to create hydrogels and nanoparticles for controlled release applications.
Environmental Remediation: Aminated biopolymers can act as effective adsorbents for heavy metals and dyes from wastewater.[1]
Antimicrobial Surfaces: The positively charged amino groups can impart antimicrobial properties to the material surface.[3]
Experimental Protocols
Two detailed protocols are provided below for the aminosulfation of cellulose nanofibrils and starch.
Protocol 1: Aminosulfation of Cellulose Nanofibrils
This protocol is based on the functionalization of cellulose nanofibrils (CNFs) as described in the literature.[1]
Objective: To introduce primary amino groups onto the surface of cellulose nanofibrils.
Materials:
Cellulose Nanofibrils (CNFs)
2-Aminoethyl hydrogen sulfate (AHS, CAS 926-39-6, ≥98% purity)
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
Magnetic stirrer with heating mantle
Procedure:
Activation of Cellulose Nanofibrils:
Prepare a suspension of CNFs in deionized water.
In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CNF suspension.
Under a nitrogen atmosphere, add a 2.6% (w/v) sodium hydroxide solution to the CNF suspension.
Stir the mixture at room temperature for 1 hour to activate the hydroxyl groups.[1]
Aminosulfation Reaction:
Prepare a solution of 2-Aminoethyl hydrogen sulfate in deionized water.
Add the AHS solution dropwise to the activated CNF suspension through a dropping funnel. The molar ratio of AHS to the anhydroglucose (B10753087) units of cellulose should be approximately 1:1.[1]
Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.
Maintain the reflux for a specified reaction time (e.g., 2 to 8 hours, see Table 1 for optimization).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Neutralize the mixture with a dilute acid (e.g., 0.1 M HCl).
Filter the functionalized CNFs and wash extensively with deionized water until the filtrate is neutral.
Perform a final wash with ethanol to aid in drying.
Dry the resulting aminosulfated cellulose nanofibrils in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
FTIR Spectroscopy: Confirm the presence of the amino group by identifying a characteristic N-H bending vibration around 1540 cm⁻¹.[1]
Elemental Analysis: Determine the nitrogen content to calculate the degree of substitution.
X-ray Diffraction (XRD): Assess changes in the crystallinity of the cellulose.
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the modified CNFs.
Protocol 2: Synthesis of Aminated Starch Derivatives
This protocol describes the aminosulfation of starch, another abundant polysaccharide.[4]
Objective: To synthesize new starch derivatives containing 2-aminoethyl sulfate groups.
Materials:
Native starch (e.g., corn, potato)
2-Aminoethyl hydrogen sulfate (AHS, CAS 926-39-6, ≥98% purity)
Reaction vessel with temperature control and mechanical stirring
Procedure:
Starch Slurry Preparation:
Prepare an aqueous slurry of starch (e.g., 10-20% w/v) in a reaction vessel.
Alkaline Activation:
While stirring vigorously, slowly add a concentrated solution of NaOH to the starch slurry to raise the pH to a predetermined level (e.g., pH 10-12) for activation of the hydroxyl groups.[4]
Allow the activation to proceed for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).
Aminosulfation Reaction:
Dissolve the 2-Aminoethyl hydrogen sulfate in deionized water and add it to the activated starch slurry. The concentration of the reagent should be optimized based on the desired degree of substitution.[4]
Maintain the reaction at a specific temperature (e.g., 50-80 °C) and pH for a set duration (e.g., 2-6 hours). These parameters are critical for controlling the reaction efficiency.[4]
Work-up and Purification:
Cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid or acetic acid) to pH 7.
Precipitate the aminated starch by adding a sufficient volume of isopropanol or ethanol.
Filter the precipitate and wash it multiple times with an alcohol-water mixture (e.g., 70% ethanol) to remove unreacted reagents and salts.
Dry the purified aminated starch product in an oven at a moderate temperature (e.g., 50 °C).
Characterization:
FTIR Spectroscopy: Identify the presence of amino and sulfate groups.
Elemental Analysis: Quantify the nitrogen and sulfur content to determine the degree of substitution.[4]
NMR Spectroscopy: Elucidate the structure of the modified starch.
Data Presentation
The following table summarizes key quantitative data from the aminosulfation of cellulose nanofibrils.
Application Notes and Protocols for 2-Aminoethyl Hydrogen Sulfate as a GABA Transaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of the neurotransmitter γ-aminobutyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl hydrogen sulfate (B86663), also known as ethanolamine-O-sulfate (EOS), is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It is a potent and specific irreversible inhibitor of GABA transaminase (GABA-T), also referred to as 4-aminobutyrate aminotransferase (EC 2.6.1.19)[1]. GABA-T is the primary enzyme responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system. By inactivating GABA-T, 2-aminoethyl hydrogen sulfate leads to an increase in GABA levels in the brain, making it a valuable tool for neurochemical research and a potential lead compound in the development of therapeutics for neurological disorders such as epilepsy[1][2].
These application notes provide a comprehensive overview of the use of 2-aminoethyl hydrogen sulfate as a selective inhibitor in enzyme assays, with a focus on GABA transaminase.
Mechanism of Action
2-Aminoethyl hydrogen sulfate is classified as a mechanism-based or "suicide" inhibitor of GABA-T[1][2]. The enzyme recognizes it as a substrate analog and initiates its catalytic cycle. During this process, a highly reactive intermediate is generated which then forms a covalent bond with a crucial amino acid residue in the active site of GABA-T, leading to its irreversible inactivation[1][2][3]. This targeted inactivation prevents the breakdown of GABA, thereby enhancing GABAergic neurotransmission[1].
Data Presentation
The inhibitory activity of 2-Aminoethyl hydrogen sulfate against GABA transaminase has been characterized by determining its kinetic parameters.
Parameter
Value
Enzyme Source
Notes
Inhibitory Constant (Ki)
1.1 x 10-2 M
Swine Kidney
Represents the initial reversible binding affinity of the inhibitor to the enzyme.[1][4]
Inactivation Rate Constant (kinact)
0.22 min-1
Swine Kidney
Describes the maximum rate of irreversible inactivation at saturating concentrations of the inhibitor.[1][4]
IC50
> 1 mM
The concentration of inhibitor required to reduce enzyme activity by 50%. The high value is consistent with the Ki.[2]
Signaling Pathway
The metabolism of GABA, often referred to as the GABA shunt, is a critical pathway in the brain that bypasses two steps of the tricarboxylic acid (TCA) cycle. 2-Aminoethyl hydrogen sulfate directly impacts this pathway by inhibiting GABA transaminase.
Purifying Synthesized 2-Aminoethyl Hydrogen Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of synthesized 2-Aminoethyl hydrogen sulfate (B86663). The aim is to of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 2-Aminoethyl hydrogen sulfate (B86663). The aim is to offer clear, actionable guidance to achieve high-purity material suitable for research, development, and manufacturing purposes. The purity of 2-Aminoethyl hydrogen sulfate is critical as impurities can lead to unwanted side reactions, lower yields, and products that fail to meet stringent quality specifications, particularly in pharmaceutical applications.[1]
Overview of Purification Strategies
The primary methods for purifying crude 2-Aminoethyl hydrogen sulfate synthesized from ethanolamine (B43304) and sulfuric acid or related methods involve recrystallization and washing. The choice of method depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity.
Technical Support Center: Synthesis of 2-Aminoethyl Hydrogen Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoethyl hydrogen su...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoethyl hydrogen sulfate (B86663), with a focus on improving reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Aminoethyl hydrogen sulfate.
Problem
Potential Causes
Recommended Solutions
Low or No Yield
1. Incomplete reaction: Insufficient reaction time or temperature.[1][2] 2. Loss of reactant:Ethanolamine (B43304) may be lost due to volatilization if the reaction temperature is too high before sulfation is complete. 3. Hydrolysis of product: Presence of excess water can lead to the hydrolysis of the sulfate ester.[3] 4. Improper stoichiometry: Incorrect molar ratio of ethanolamine to sulfating agent.[2]
1. Optimize reaction conditions: Increase reaction time or temperature according to the chosen protocol. For instance, when using sulfuric acid, refluxing for 1-4 hours is typical.[3] When using sulfur trioxide, the reaction is exothermic and may require initial cooling.[1] 2. Control temperature: Maintain the recommended temperature profile for the specific synthesis method. For reactions with sulfuric acid, the initial addition is often done at low temperatures (-5 to 40°C) before heating.[4][5] 3. Remove water: Employ azeotropic distillation with a solvent like toluene (B28343) or conduct the reaction under vacuum to remove water as it is formed.[1][4][6] 4. Verify reagent quantities: Accurately measure and use the optimal molar ratio of reactants. A slight excess of the sulfating agent is sometimes used.[4]
Product Discoloration (Charring)
1. High reaction temperature: Excessive heat can cause decomposition and charring of the organic material.[1][3] 2. Localized overheating: Poor stirring can lead to hot spots in the reaction mixture. 3. Strongly acidic conditions: Concentrated sulfuric acid at high temperatures can be highly oxidizing.
1. Precise temperature control: Do not exceed the recommended reaction temperature. The Wenker process, for example, is known for charring at elevated temperatures around 250°C.[1] 2. Ensure efficient stirring: Use adequate mechanical or magnetic stirring throughout the reaction. 3. Use a milder sulfating agent or solvent: Consider using sulfur trioxide with an entraining medium at lower temperatures or using a high-boiling inert solvent like o-dichlorobenzene to prevent caking and improve heat distribution.[1]
Poor Product Purity
1. Presence of unreacted starting materials: Incomplete reaction.[7] 2. Formation of by-products: Side reactions, such as the formation of N-(β-hydroxyethyl) sulfamic acid, can occur, particularly with sulfur trioxide.[1] 3. Residual solvent or salts: Inadequate washing or drying of the final product.[2]
1. Monitor reaction completion: Use techniques like NMR to monitor the reaction progress and ensure all starting material is consumed.[2] 2. Optimize reaction conditions: The formation of by-products can sometimes be minimized by controlling the reaction temperature and the rate of reagent addition.[1] 3. Thorough purification: Wash the filtered product with a suitable solvent, such as ethanol, to remove impurities.[4][5] Recrystallization from water or a water/ethanol mixture can also be employed for further purification.[8]
Product is a Sticky or Oily Solid
1. Incomplete conversion of intermediate: The intermediate N-(β-hydroxyethyl) sulfamic acid can be soft and sticky.[1] 2. Presence of moisture: The product can be hygroscopic.
1. Ensure complete rearrangement: If using sulfur trioxide, heating the initial precipitate is necessary to convert the sulfamic acid intermediate to the desired 2-aminoethyl hydrogen sulfate.[1] 2. Thorough drying: Dry the final product under vacuum to remove all residual water and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Aminoethyl hydrogen sulfate?
A1: The most prevalent methods involve the reaction of ethanolamine with a sulfating agent. Common sulfating agents include concentrated sulfuric acid[1][4], sulfur trioxide[1], and ammonium (B1175870) bisulfate[3]. The reaction conditions, such as temperature, solvent, and method of water removal, vary depending on the chosen reagent.
Q2: How can I improve the yield of my synthesis?
A2: To improve the yield, focus on the following:
Effective water removal: Water is a byproduct of the reaction with sulfuric acid, and its removal drives the equilibrium towards the product. Azeotropic distillation with a solvent like toluene is a highly effective method.[4][6]
Temperature control: Avoid excessively high temperatures that can lead to decomposition and charring.[1][3]
Use of a phase transfer catalyst: In some protocols, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to accelerate the reaction and improve the yield.[4]
Optimal stoichiometry: Ensure the correct molar ratio of ethanolamine to the sulfating agent.[2]
Q3: My product is discolored. What can I do?
A3: Discoloration, particularly charring, is often a result of overheating.[1][3] It is crucial to maintain the reaction temperature within the recommended range for the specific protocol. Using an inert, high-boiling solvent can help to distribute heat more evenly and prevent localized overheating.[1]
Q4: What is the role of a solvent like toluene in the synthesis?
A4: Toluene serves two main purposes. First, it acts as a reaction solvent. Second, and more importantly, it forms an azeotrope with water. This allows for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus or similar setup, which helps to drive the reaction to completion and achieve a higher yield.[4]
Q5: How can I purify the final product?
A5: The crude product is typically purified by filtration followed by washing with a suitable solvent, such as anhydrous ethanol, to remove unreacted starting materials and other impurities.[4][5] For higher purity, recrystallization can be performed.[8]
Q6: Are there any significant side reactions to be aware of?
A6: Yes, particularly when using sulfur trioxide, an initial sulfamation reaction can occur to form N-(β-hydroxyethyl) sulfamic acid. This intermediate needs to be rearranged to the desired 2-aminoethyl hydrogen sulfate, which is typically achieved by heating.[1]
Comparative Data on Synthesis Methods
Method
Sulfating Agent
Solvent/Conditions
Key Features
Reported Yield
Reference
Method 1
Concentrated Sulfuric Acid
Toluene, Reflux with oil-water separator
Use of phase transfer catalyst (TBAB) for faster reaction. Azeotropic removal of water.
Protocol 1: Synthesis using Sulfuric Acid and Toluene (High Yield Method)
This protocol is based on the use of a phase transfer catalyst and azeotropic water removal.[4]
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an oil-water separator (e.g., Dean-Stark apparatus), add ethanolamine (100 mL) and toluene (400 mL).
Sulfuric Acid Addition: While stirring, slowly add 98% concentrated sulfuric acid (1.1 equivalents) through the dropping funnel. Maintain the temperature below 40°C during the addition. The addition should be completed within 1 hour.
Initial Stirring: Continue stirring for 30 minutes at the same temperature.
Reflux and Dehydration: Heat the mixture to 110°C to begin reflux. Water will be collected in the oil-water separator as an azeotrope with toluene. Continue refluxing for approximately 1 hour or until no more water separates.
Cooling and Filtration: Cool the reaction mixture to below 30°C. The product will precipitate. Filter the solid product.
Washing and Drying: Wash the filter cake with ethanol. Dry the product to obtain 2-Aminoethyl hydrogen sulfate.
Protocol 2: Synthesis using Sulfur Trioxide
This method avoids high temperatures for the initial reaction but requires careful handling of sulfur trioxide.[1]
Reaction Setup: In a flask equipped with a gas inlet tube and a stirrer, dissolve freshly distilled ethanolamine (23.6 g) in chloroform (250 mL).
Sulfur Trioxide Addition: Mildly heat liquid sulfur trioxide (32.0 g) to volatilize it. Carry the gaseous sulfur trioxide into the ethanolamine solution over a period of about 30 minutes using a stream of nitrogen. An exothermic reaction will occur, forming a precipitate.
Intermediate Conversion: After the addition is complete, heat the reaction mixture to convert the N-(β-hydroxyethyl) sulfamic acid intermediate to 2-aminoethyl hydrogen sulfate. The time and temperature for this step are related; for example, approximately 3 hours at 60°C.
Isolation and Purification: Isolate the solid product by filtration. The crude product can be recrystallized to improve purity.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Aminoethyl hydrogen sulfate using sulfuric acid.
Common impurities in commercial 2-Aminoethyl hydrogen sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial 2-Aminoethyl hydrogen sulfate (B86663) (AHS), their...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial 2-Aminoethyl hydrogen sulfate (B86663) (AHS), their potential impact on experimental outcomes, and detailed guidance for troubleshooting and quality assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 2-Aminoethyl hydrogen sulfate?
A1: Commercial 2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is typically available in purities of 98% or greater.[1] However, trace amounts of impurities can be present, arising from the synthesis process or degradation. The most common impurities include:
N-(β-hydroxyethyl) sulfamic acid: This is a potential intermediate that may not have fully rearranged to the final product.[2]
Residual Solvents:
Solvents such as toluene, chloroform, or ethanol (B145695) may be present from the synthesis and purification processes.[3][4]
Degradation Products:
Exposure to high temperatures, extreme pH, or non-inert atmospheres can lead to the formation of various degradation products.
Q2: How can these impurities affect my experiments?
A2: Even trace amounts of impurities can have a significant impact on research, particularly in sensitive applications like drug development and biochemical assays.[5] Potential effects include:
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate of your reaction.[5]
Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, complicating your product mixture and reducing yield.[5]
Inaccurate Analytical Results: Impurities can interfere with analytical techniques, leading to incorrect quantification or identification of your target compound.
Reduced Product Stability: The presence of acidic or basic impurities can affect the pH of your formulation and potentially accelerate the degradation of your final product.
Inconsistent Biological Activity: In biological assays, impurities may exhibit their own biological effects or alter the activity of the active pharmaceutical ingredient (API).
Q3: What are the different grades of 2-Aminoethyl hydrogen sulfate available, and which one should I use?
A3: 2-Aminoethyl hydrogen sulfate is commercially available in several grades, each with a different level of purity. The choice of grade depends on the sensitivity and requirements of your application.[6]
Technical Grade: Suitable for general industrial applications where high purity is not a critical factor. It may contain a higher percentage of impurities.
Research Grade (>98%): A common choice for general laboratory use in chemical synthesis and some less sensitive biological applications.
High-Purity Grade (≥99%): Recommended for sensitive applications such as in vitro biological assays, reference standards, and pharmaceutical intermediate development where a well-defined impurity profile is crucial.[6]
Always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity information.
Troubleshooting Guide
Unexpected experimental results when using 2-Aminoethyl hydrogen sulfate may be attributable to impurities. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Impurity-Related Issues
Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in 2-Aminoethyl hydrogen sulfate.
Data on Common Impurities
While specific impurity profiles are lot-dependent, the following table provides a summary of potential impurities and their typical acceptable limits in different grades of 2-Aminoethyl hydrogen sulfate, based on general chemical purity standards.
Impurity
Grade
Typical Specification
Potential Impact
Ethanolamine
Technical
< 2.0%
Can act as a nucleophile in side reactions, affecting yield and purity of the desired product.
Research (>98%)
< 0.5%
At lower levels, may still influence sensitive reactions or act as a basic impurity.
High-Purity (≥99%)
< 0.1%
Minimal impact in most applications.
Sulfuric Acid
Technical
< 1.0%
Can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or causing degradation.
Research (>98%)
< 0.2%
May still be a concern in pH-sensitive reactions.
High-Purity (≥99%)
< 0.05%
Unlikely to have a significant impact.
N-(β-hydroxyethyl) sulfamic acid
All Grades
Not typically specified
May have different reactivity compared to AHS, leading to unexpected products.
Residual Solvents (e.g., Toluene)
All Grades
Varies by solvent
Can be difficult to remove from the final product and may have toxicological concerns.
Water
Technical
< 1.0%
Can affect reactions that are sensitive to moisture.
Research (>98%)
< 0.5%
Important to consider for water-sensitive applications.
High-Purity (≥99%)
< 0.1%
Suitable for most applications, including those requiring anhydrous conditions.
Heavy Metals
Technical
< 20 ppm
Can poison catalysts and may be a concern for pharmaceutical applications.
Research (>98%)
< 10 ppm
Lower levels reduce the risk of catalyst poisoning.
High-Purity (≥99%)
< 5 ppm
Meets stringent requirements for pharmaceutical and biological applications.
Note: The values in this table are hypothetical and for illustrative purposes. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[6]
Experimental Protocols for Impurity Analysis
The following are detailed methodologies for key experiments to assess the purity of 2-Aminoethyl hydrogen sulfate.
Protocol 1: Purity Determination and Quantification of Organic Impurities by HPLC
Objective: To determine the purity of 2-Aminoethyl hydrogen sulfate and quantify organic impurities, including residual ethanolamine and N-(β-hydroxyethyl) sulfamic acid.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Diluent: Water or a mixture of water and acetonitrile.
2-Aminoethyl hydrogen sulfate sample.
Reference standards for ethanolamine and, if available, N-(β-hydroxyethyl) sulfamic acid.
Procedure:
Standard Preparation:
Accurately weigh and dissolve the reference standards in the diluent to prepare stock solutions of known concentrations.
Prepare a series of calibration standards by diluting the stock solutions.
Sample Preparation:
Accurately weigh and dissolve a known amount of the 2-Aminoethyl hydrogen sulfate sample in the diluent to achieve a suitable concentration (e.g., 1 mg/mL).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 210 nm (as AHS has no strong chromophore, low UV is used).
Injection Volume: 10 µL.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
95
5
20
5
95
25
5
95
| 30 | 95 | 5 |
Analysis:
Inject the standards and the sample solution into the HPLC system.
Identify the peaks corresponding to ethanolamine and N-(β-hydroxyethyl) sulfamic acid by comparing their retention times with those of the reference standards.
Quantify the impurities using the calibration curves generated from the standard solutions.
Calculate the purity of 2-Aminoethyl hydrogen sulfate by the area normalization method or by using a reference standard of known purity.
Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a 2-Aminoethyl hydrogen sulfate sample using an internal standard.[8][9][10][11]
Instrumentation:
NMR Spectrometer (400 MHz or higher).
5 mm NMR tubes.
Reagents:
2-Aminoethyl hydrogen sulfate sample.
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
Deuterated solvent (e.g., D₂O).
Procedure:
Sample Preparation:
Accurately weigh a specific amount of the 2-Aminoethyl hydrogen sulfate sample (e.g., 10-20 mg) into a vial.
Accurately weigh a specific amount of the internal standard into the same vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a quantitative ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
Use a 90° pulse angle.
Data Processing and Analysis:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved signal of the 2-Aminoethyl hydrogen sulfate and a signal from the internal standard.
Calculate the purity of the 2-Aminoethyl hydrogen sulfate using the following formula:
Technical Support Center: Synthesis of 2-Aminoethyl Hydrogen Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoethyl hydrogen sulf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-Aminoethyl hydrogen sulfate?
A1: The most common and direct method for synthesizing 2-Aminoethyl hydrogen sulfate is the esterification reaction between ethanolamine (B43304) and sulfuric acid.[1][2] This reaction is typically performed by carefully adding sulfuric acid to ethanolamine, often in the presence of a solvent to control the reaction temperature and facilitate the removal of water, which is a byproduct of the reaction.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, the molar ratio of reactants, and the rate of addition of sulfuric acid are critical parameters. The reaction is exothermic, so adequate cooling is necessary to prevent overheating, which can lead to undesirable side reactions and decomposition.[2] Efficient removal of water is also crucial to drive the reaction towards the product.
Q3: What level of purity can I expect from the synthesis?
A3: With optimized conditions, it is possible to achieve high purity, often exceeding 98%.[3][4] One detailed protocol reports a purity of 99% with a corresponding yield of 99% by carefully controlling the reaction conditions and purification steps.[3] The final purity will depend on the successful mitigation of side reactions and the effectiveness of the purification process.
Q4: What are the common impurities found in crude 2-Aminoethyl hydrogen sulfate?
A4: Common impurities include unreacted ethanolamine and sulfuric acid, water, and various side products such as N-(β-hydroxyethyl) sulfamic acid, and decomposition products if the reaction is not properly controlled.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Aminoethyl hydrogen sulfate.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of 2-Aminoethyl hydrogen sulfate
- Incomplete reaction due to insufficient reaction time or temperature.- Reagent ratio not optimized.- Inefficient water removal.
- Increase reaction time or moderately increase temperature, while monitoring for decomposition.- An optimal molar ratio of ethanolamine to sulfuric acid has been reported as 1:1.5.[6]- Use a Dean-Stark apparatus or azeotropic distillation with a suitable solvent (e.g., toluene) to effectively remove water.[3]
Product is a dark, tar-like substance (Charring)
- Excessive reaction temperature (e.g., approaching 250°C).[5]- Localized overheating due to rapid addition of sulfuric acid.
- Maintain strict temperature control, ideally below 150°C.- Add sulfuric acid slowly and with efficient stirring to dissipate heat.- Use a solvent to help moderate the reaction temperature.
Product contains a significant amount of N-(β-hydroxyethyl) sulfamic acid
- This is a known intermediate and potential side product, particularly when using sulfur trioxide as the sulfating agent.[5]
- After the initial reaction, a heating step can be employed to encourage the rearrangement of N-(β-hydroxyethyl) sulfamic acid to the desired 2-Aminoethyl hydrogen sulfate.[5]
Presence of unreacted ethanolamine in the final product
- Molar excess of ethanolamine used in the reaction.
- Use a slight molar excess of sulfuric acid.- Purify the crude product by washing the filter cake with a suitable solvent like ethanol (B145695), in which 2-Aminoethyl hydrogen sulfate has low solubility, to remove unreacted ethanolamine.[3]
Final product is highly acidic
- Residual sulfuric acid remaining in the product.
- Thoroughly wash the crystallized product with a solvent such as ethanol to remove excess sulfuric acid.[2][3]
- Maintain acidic conditions throughout the reaction and purification process.- Avoid exposing the product to high pH and high-temperature conditions simultaneously.
Experimental Protocols
High-Yield Synthesis of 2-Aminoethyl Hydrogen Sulfate
This protocol is adapted from a method reported to produce a high yield and purity of the target compound.[3]
Materials:
Ethanolamine
Concentrated Sulfuric Acid (98%)
Toluene
Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst
Ethanol
Procedure:
To a reaction vessel containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
With vigorous stirring and cooling to maintain a temperature below 40°C, slowly add 1.1 equivalents of 98% concentrated sulfuric acid over a period of 1 hour.
After the addition is complete, continue stirring for an additional 30 minutes.
Equip the reaction vessel with a Dean-Stark apparatus and heat the mixture to reflux (approximately 110°C) to remove the water formed during the reaction.
Continue the reflux for about 1 hour, or until no more water is collected in the separator.
Cool the reaction mixture to below 30°C.
Filter the precipitated solid product.
Wash the filter cake with ethanol (using a volume of ethanol equal to the volume of the filter cake).
Dry the product under vacuum to obtain 2-Aminoethyl hydrogen sulfate as a powder.
Reaction Pathways
The following diagram illustrates the main synthesis pathway for 2-Aminoethyl hydrogen sulfate and the key side reactions that can occur.
Caption: Main reaction and side reaction pathways in the synthesis of 2-Aminoethyl hydrogen sulfate.
Removing water from 2-Aminoethyl hydrogen sulfate reactions to improve yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Aminoethyl hydrogen sulfate (B8...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Aminoethyl hydrogen sulfate (B86663). The focus is on improving reaction yield by effectively removing water.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Aminoethyl hydrogen sulfate?
A1: The most prevalent laboratory and industrial method is the reaction of ethanolamine (B43304) with concentrated sulfuric acid.[1][2] In this reaction, the hydroxyl group of ethanolamine is esterified by sulfuric acid to form 2-Aminoethyl hydrogen sulfate and water as a byproduct.
Q2: Why is water removal critical in the synthesis of 2-Aminoethyl hydrogen sulfate?
A2: The formation of 2-Aminoethyl hydrogen sulfate from ethanolamine and sulfuric acid is a reversible equilibrium reaction. Water is a product of this reaction, and its presence in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired product.[1][3] Efficient removal of water is crucial to drive the reaction to completion and achieve a high yield.[1][3]
Q3: What are the recommended methods for removing water from the reaction?
A3: Two common and effective methods for removing water during the synthesis of 2-Aminoethyl hydrogen sulfate are:
Azeotropic distillation: This involves using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or xylene.[1][3] The reaction is heated to reflux, and the water-solvent azeotrope distills off. A Dean-Stark apparatus or a similar oil-water separator is used to collect the condensed water while returning the solvent to the reaction flask.[1][4]
Vacuum distillation: After the initial reaction, water can be removed by applying a vacuum to the reaction mixture.[1] This method lowers the boiling point of water, allowing it to be distilled off at a lower temperature.
Q4: What kind of yield improvement can I expect by actively removing water?
A4: Actively removing water from the reaction mixture can significantly improve the yield of 2-Aminoethyl hydrogen sulfate. For instance, syntheses employing azeotropic distillation with toluene have reported yields as high as 99%.[1] In contrast, methods relying on vacuum distillation to remove water have reported yields around 90.72%.[1]
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in the synthesis of 2-Aminoethyl hydrogen sulfate. This guide provides potential causes and solutions, with a focus on the impact of water.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Low Yield
Inefficient Water Removal
Verify the efficiency of your water removal technique. - Azeotropic Distillation: - Ensure your Dean-Stark apparatus is set up correctly and there are no leaks. - Use a solvent that forms an efficient azeotrope with water (e.g., toluene). - Maintain a consistent reflux rate to ensure continuous removal of the azeotrope. - Check that water is visibly collecting in the trap.- Vacuum Distillation: - Ensure a sufficiently low vacuum is achieved to distill water at a moderate temperature. - Be cautious of excessive heating, which could lead to side reactions.
Reaction Equilibrium Not Shifted
The presence of water favors the reverse reaction (hydrolysis of the product). - Implement a continuous water removal method like azeotropic distillation to constantly shift the equilibrium towards the product.
Side Reactions
Prolonged reaction times at elevated temperatures due to incomplete water removal can lead to degradation or side reactions. - Optimize reaction time and temperature in conjunction with efficient water removal.- The use of an inert, high-boiling solvent can help prevent caking and charring, which can occur at high temperatures without a solvent.[5]
Loss of Product During Workup
Improper workup and isolation can lead to significant product loss. - After filtration, wash the product with a suitable solvent (e.g., anhydrous ethanol) to remove impurities without dissolving a significant amount of the product.[1]
Data on Reaction Yield with Different Water Removal Methods
The following table summarizes reported yields of 2-Aminoethyl hydrogen sulfate using different water removal strategies.
Key Experiment: Synthesis of 2-Aminoethyl Hydrogen Sulfate via Azeotropic Distillation
This protocol describes the synthesis of 2-Aminoethyl hydrogen sulfate with continuous water removal using a Dean-Stark apparatus (referred to as an oil-water separator).
Materials:
Ethanolamine
Toluene
Concentrated Sulfuric Acid (98%)
Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst)
Anhydrous Ethanol (for washing)
Equipment:
Three-necked round-bottom flask
Dropping funnel
Reflux condenser
Dean-Stark apparatus (or oil-water separator)
Heating mantle with magnetic stirrer
Thermometer
Filtration apparatus
Procedure:
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 400 mL of toluene and 100 mL of ethanolamine.
Add 100 mg of the phase transfer catalyst TBAB to the mixture.
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid via the dropping funnel while maintaining the temperature below 40°C. The addition should be completed within 1 hour.
After the addition is complete, stir the mixture for an additional 30 minutes.
Replace the dropping funnel with a Dean-Stark apparatus connected to a reflux condenser.
Heat the reaction mixture to reflux (approximately 110°C) and collect the water-toluene azeotrope in the Dean-Stark trap.
Continue the reflux for about 1 hour, or until no more water separates in the trap.[1]
Cool the reaction mixture to below 30°C.
Filter the solid product and wash the filter cake with anhydrous ethanol.
Dry the resulting white crystalline powder to obtain 2-Aminoethyl hydrogen sulfate.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Aminoethyl hydrogen sulfate.
Navigating Taurine Synthesis: A Technical Guide to Minimizing Byproduct Formation
For Immediate Release This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byprodu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation during taurine (B1682933) synthesis. Unwanted side reactions can significantly impact yield and purity, posing challenges in laboratory and industrial settings. This guide offers detailed experimental protocols, data-driven insights, and visual aids to optimize taurine production via the two primary synthetic routes: the Ethylene (B1197577) Oxide pathway and the Monoethanolamine (MEA) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in taurine synthesis?
A1: The primary byproducts depend on the synthetic route employed. In the Ethylene Oxide route, the main impurities are sodium ditaurinate and sodium tritaurinate, which arise from the secondary reaction of taurine with the starting materials.[1][2] For the Monoethanolamine (MEA) route, the principal byproduct is the starting material itself, monoethanolamine, which is regenerated through the hydrolysis of the intermediate, 2-aminoethyl hydrogen sulfate (B86663) (AES).[3]
Q2: How can I monitor the progress of my taurine synthesis and detect byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and quantifying taurine and its byproducts.[4][5][6] Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is often necessary to allow for UV or fluorescence detection, as taurine itself lacks a strong chromophore.[4][7][8] This technique can be optimized to separate and quantify taurine, ditaurinate, tritaurinate, and unreacted intermediates in a single run.
Q3: Are there established methods for purifying taurine from the reaction mixture?
A3: Yes, purification of taurine is typically achieved through crystallization.[9] Due to differences in solubility, taurine can be selectively crystallized from the reaction mixture, leaving byproducts and unreacted starting materials in the mother liquor. For the MEA route, careful control of crystallization conditions is necessary to separate taurine from inorganic salts like ammonium (B1175870) sulfate.[9] In the Ethylene Oxide route, the mother liquor containing ditaurinate and tritaurinate can be recycled back into the ammonolysis step to convert these byproducts into taurine, thereby increasing the overall yield.[1]
Troubleshooting Guides
Ethylene Oxide Route: Ammonolysis of Sodium Isethionate
Issue: Low yield of taurine and high levels of ditaurinate and tritaurinate.
Root Cause: Suboptimal reaction conditions during the ammonolysis of sodium isethionate can favor the formation of dimeric and trimeric byproducts. High temperatures and prolonged reaction times can lead to the reaction of the newly formed taurine with unreacted sodium isethionate.
Solutions:
Temperature and Pressure Control: Maintain the ammonolysis reaction at a high temperature, typically between 220-280°C, under significant pressure (10-15 MPa).[10] While high temperatures are necessary to drive the reaction, excessively long reaction times at these temperatures can promote byproduct formation.
Molar Ratio of Reactants: Employ a significant molar excess of ammonia (B1221849) to sodium isethionate. This helps to ensure the complete conversion of the starting material to taurine and minimizes the opportunity for side reactions.
Catalyst Usage: The presence of catalysts such as sodium hydroxide (B78521) can influence the reaction rate and selectivity.[10] Experiment with catalyst concentrations to find the optimal balance for your specific setup.
Recycling of Mother Liquor: To improve overall yield, the mother liquor containing ditaurinate and tritaurinate can be concentrated and reintroduced into the ammonolysis reactor.[1] This cyclic process allows for the conversion of these byproducts back into the desired product.
Necessary to maintain ammonia in the liquid phase and drive the reaction.
Molar Ratio (Ammonia:Sodium Isethionate)
High molar excess
A higher ratio favors the formation of taurine over byproducts.
Catalyst (e.g., NaOH)
Varies
Can accelerate the reaction but needs optimization to avoid unwanted side reactions.
Experimental Protocol: Ammonolysis of Sodium Isethionate
Reactor Setup: A high-pressure autoclave reactor is charged with an aqueous solution of sodium isethionate.
Catalyst Addition: The desired amount of catalyst, such as sodium hydroxide, is added to the solution.
Ammonia Charging: The reactor is sealed, and liquid ammonia is introduced to the desired molar excess.
Reaction: The mixture is heated to the target temperature (e.g., 260°C) and maintained for a specified duration (e.g., 2 hours) under autogenous pressure.[1]
Cooling and Depressurization: The reactor is cooled, and excess ammonia is carefully vented and can be recovered.
Neutralization and Crystallization: The resulting solution of sodium taurinate is neutralized with an acid (e.g., sulfuric acid or sulfur dioxide) to a pH of approximately 4.5-5.0 to precipitate taurine.[1]
Isolation and Purification: The crystalline taurine is isolated by filtration, washed, and can be further purified by recrystallization.
Logical Workflow for Ethylene Oxide Route Troubleshooting
Caption: Troubleshooting workflow for the ethylene oxide to taurine synthesis route.
Monoethanolamine (MEA) Route: Sulfonation of 2-Aminoethyl Hydrogen Sulfate (AES)
Issue: Significant amount of unreacted monoethanolamine (MEA) in the final product.
Root Cause: Hydrolysis of the 2-aminoethyl hydrogen sulfate (AES) intermediate back to MEA and sulfuric acid. This side reaction is highly dependent on the pH of the reaction medium.
Solutions:
pH Control: Maintaining a neutral to slightly alkaline pH (around 7.0-8.0) is crucial to minimize the hydrolysis of AES.[3] The reaction naturally becomes more acidic as it progresses, so the addition of a base may be necessary to maintain the optimal pH range.
Temperature Optimization: The sulfonation reaction is typically carried out at temperatures above 100°C.[2] However, higher temperatures can also accelerate the rate of hydrolysis. Therefore, an optimal temperature that balances the rate of the desired reaction with the rate of the side reaction must be determined.
Removal of Water: The initial esterification of MEA with sulfuric acid produces water. Efficient removal of this water is essential to drive the reaction towards the formation of the AES intermediate and prevent its reversal.[11]
Inert Atmosphere: Performing the second step (sulfonation) under a moderate pressure of an inert gas has been shown to significantly increase taurine yields.[11]
Experimental Protocol: Synthesis of Taurine from MEA
Step 1: Esterification of MEA
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine monoethanolamine and a suitable solvent.
Acid Addition: Slowly add sulfuric acid to the cooled and stirred MEA solution. The reaction is exothermic.
Water Removal: Heat the mixture to reflux to azeotropically remove the water formed during the reaction. Continue until no more water is collected.
Isolation of AES: The 2-aminoethyl hydrogen sulfate (AES) intermediate can be isolated by cooling the reaction mixture and filtering the resulting solid.
Step 2: Sulfonation of AES
Reaction Setup: In a sealed reaction vessel, dissolve the AES intermediate in an aqueous solution of a sulfite (B76179) reagent (e.g., sodium sulfite or ammonium sulfite).
pH Adjustment: Adjust the pH of the solution to the desired range (7.0-8.0) using a suitable base.
Reaction: Heat the mixture to the target temperature (e.g., 110-130°C) under an inert atmosphere for the required duration.
Crystallization and Isolation: Cool the reaction mixture to crystallize the taurine. The product is then isolated by filtration, washed, and can be purified by recrystallization.
Signaling Pathway of Byproduct Formation in MEA Route
Caption: Reaction pathway showing the desired synthesis of taurine and the competing hydrolysis side reaction in the MEA route.
Technical Support Center: Optimizing 2-Aminoethyl Hydrogen Sulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions invo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving 2-Aminoethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for 2-Aminoethyl hydrogen sulfate?
2-Aminoethyl hydrogen sulfate should be stored at room temperature in a dry, cool, and well-ventilated place, away from strong oxidizing agents. The container should be kept tightly closed.
Q2: What is the decomposition temperature of 2-Aminoethyl hydrogen sulfate?
The decomposition temperature of 2-Aminoethyl hydrogen sulfate is approximately 277-280 °C. Exceeding this temperature will lead to the degradation of the compound, potentially releasing irritating gases and vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Q3: Can the synthesis of 2-Aminoethyl hydrogen sulfate be performed at room temperature?
While some initial mixing steps can be performed at room temperature before cooling, the primary reaction of ethanolamine (B43304) with sulfuric acid is exothermic and requires careful temperature control. Performing the entire synthesis at room temperature without cooling can lead to a rapid temperature increase, potentially resulting in side reactions and reduced yield.
Q4: What are the common side products when the reaction temperature is not optimized?
If the reaction temperature is too high, charring of the organic material can occur, especially under basic conditions.[1] At elevated temperatures on the order of 250°C, significant charring and the evolution of sulfur dioxide fumes have been observed, leading to reduced yields.[2]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Low Product Yield
Incomplete reaction: The reaction temperature may be too low or the reaction time too short.
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. Consider extending the reaction time. For the synthesis from ethanolamine and sulfuric acid, a final reflux step at a higher temperature (e.g., 110 °C) after the initial cooled addition can improve yield.[3]
Decomposition of product: The reaction temperature may be too high, approaching the decomposition temperature of the product (277-280 °C).
Ensure the reaction temperature is well below the decomposition point. For reactions requiring high temperatures, such as those in the 100-200 °C range, precise temperature control is crucial.[1]
Product Discoloration (Charring)
Excessive heat: The reaction temperature is too high, causing thermal decomposition and charring of the organic compounds. This is particularly problematic at temperatures between 200-260 °C under basic conditions.[1]
Immediately reduce the reaction temperature. If possible, perform the reaction under an inert atmosphere to minimize oxidation. Ensure efficient stirring to prevent localized overheating.
Formation of Impurities
Side reactions: Non-optimal temperatures can promote the formation of byproducts. For instance, in the reaction of gaseous sulfur trioxide with ethanolamine, an intermediate N-(β-hydroxyethyl) sulfamic acid may form, which requires heating to be converted to the desired product.[2]
Adhere to the recommended temperature profile for the specific synthesis method. For the reaction involving sulfur trioxide, a subsequent heating step is necessary to ensure complete conversion.[2]
Runaway Reaction
Poor heat dissipation: The reaction between ethanolamine and sulfuric acid is highly exothermic. Inadequate cooling can lead to a rapid and uncontrolled increase in temperature.
Ensure the reaction vessel is adequately cooled, especially during the addition of sulfuric acid. A cooling bath (e.g., ice-water or a cryogenic circulator) is recommended.[3][4] Add the sulfuric acid slowly and dropwise to control the rate of heat generation.
Data Summary
Table 1: Synthesis of 2-Aminoethyl Hydrogen Sulfate from Ethanolamine and Sulfuric Acid
Note: This data is derived from a patent describing the reaction of ammonium bisulfate with 2-oxazolidinone.[1]
Experimental Protocols
Protocol 1: Synthesis of Sodium 2-Aminoethyl Hydrogen Sulfate via Low-Temperature Reaction [4]
In a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.
Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.
Prepare an aqueous solution of 16.3 mL of sulfuric acid by mixing concentrated sulfuric acid with an equal volume of water.
Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the temperature between -5 and 5 °C.
After the addition is complete, continue to stir the reaction mixture for 30 minutes.
Switch to a vacuum distillation apparatus and gradually increase the temperature of the reaction system to room temperature to remove water by distillation at 15 mbar.
Transfer the distillation residue to 60 mL of anhydrous ethanol (B145695), stir thoroughly, and filter.
Wash the filter cake with 3 x 15 mL of anhydrous ethanol and dry to obtain the white solid product.
Protocol 2: High-Yield Synthesis of 2-Aminoethyl Hydrogen Sulfate [3]
To a 400 mL toluene solution in a reaction vessel, add 100 mL of ethanolamine and 100 mg of the phase transfer catalyst tetrabutylammonium (B224687) bromide (TBAB).
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40 °C. The addition should be completed within 1 hour.
After the addition, stir the mixture for 30 minutes.
Install an oil-water separator and heat the reaction mixture to 110 °C for reflux dehydration for 1 hour, or until no more water separates.
Cool the reaction solution to below 30 °C.
Filter the mixture and wash the filter cake with ethanol (volume ratio of filter cake to ethanol is 1:1).
Troubleshooting low yield in 2-Aminoethyl hydrogen sulfate functionalization
This technical support center provides troubleshooting guidance for common issues encountered during the functionalization of 2-Aminoethyl hydrogen sulfate (B86663), a versatile intermediate in pharmaceutical and chemica...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for common issues encountered during the functionalization of 2-Aminoethyl hydrogen sulfate (B86663), a versatile intermediate in pharmaceutical and chemical synthesis. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of 2-Aminoethyl hydrogen sulfate?
Low yields in this synthesis can typically be attributed to several factors:
Incomplete reaction: The reaction may not have gone to completion due to suboptimal conditions.
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Product degradation: The desired product may be unstable under the reaction or workup conditions.
Losses during workup and purification: Significant amounts of the product can be lost during extraction, crystallization, and filtration steps.
Purity of starting materials: Impurities in the reactants, such as ethanolamine (B43304) or the sulfating agent, can interfere with the reaction.[1]
Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?
Monitoring the reaction is crucial for optimizing reaction time and preventing unnecessary heating, which can lead to side reactions. Several analytical techniques can be employed:
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.
Q3: What are the potential side products, and how can I minimize their formation?
A common side product is N-(β-hydroxyethyl) sulfamic acid, which can form initially and then rearrange to the desired 2-aminoethyl hydrogen sulfate upon heating.[3] At elevated temperatures, charring and the formation of sulfur dioxide fumes can also occur, significantly reducing the yield.[3]
To minimize side product formation:
Control the reaction temperature: The reaction between ethanolamine and sulfuric acid is exothermic.[4] Maintain a low temperature (e.g., -5 to 5°C) during the initial addition of the sulfating agent.[5][6][7]
Ensure efficient water removal: Water is a byproduct of the reaction with sulfuric acid, and its presence can inhibit the forward reaction.[8] Using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can effectively remove water.[5]
Use high-purity reagents: Impurities in the starting materials can lead to undesired side reactions.[1]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Formation
Degraded or Impure Starting Materials: Reactants may have degraded during storage or contain impurities.[1]
Verify the purity of ethanolamine and the sulfating agent (e.g., sulfuric acid, sulfur trioxide) using appropriate analytical techniques. Use freshly opened or properly stored reagents.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.[3][9]
For the reaction with sulfuric acid, control the initial exothermic reaction by cooling (e.g., 0°C), then gradually warm to the optimal reaction temperature.[10] For reactions with sulfur trioxide, a gentle warming may be needed to initiate the reaction.[3]
Inefficient Water Removal: The presence of water can drive the equilibrium back towards the reactants.[8]
Use an inert solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus for continuous water removal.[5] Alternatively, vacuum distillation can be used to remove water post-reaction.[5][6][7]
Product is Oily or Sticky
Incomplete Reaction or Presence of Intermediates: The intermediate N-(β-hydroxyethyl) sulfamic acid may be present.[3]
Ensure the reaction is heated for a sufficient duration after the initial addition to promote the rearrangement to the final product. Monitor the reaction by TLC or NMR.
Inadequate Purification: Residual solvent or impurities can prevent crystallization.
Wash the crude product thoroughly with a suitable solvent like ethanol (B145695) to remove impurities.[5][6][7] Recrystallization from water or a water/ethanol mixture can also be effective.[6]
Significant Product Loss During Purification
Product is Water-Soluble: 2-Aminoethyl hydrogen sulfate is soluble in water, leading to losses during aqueous workups.[11]
Minimize the use of water during workup. If recrystallizing from water, cool the solution thoroughly to maximize precipitation and consider adding a less polar solvent like ethanol to induce further precipitation.
Hydrolysis of the Product: The sulfate ester can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[8]
Perform purification steps at lower temperatures. To minimize hydrolysis during crystallization from aqueous solutions, the inclusion of a salt of a weak acid, such as sodium acetate, can be beneficial.[8]
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid and Toluene (Azeotropic Removal of Water)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus with a condenser, add ethanolamine (1.0 eq) to toluene.
Addition of Sulfuric Acid: Cool the mixture to below 40°C. Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature.[5]
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).[5]
Isolation: Cool the reaction mixture to below 30°C. The product will precipitate.[5]
Purification: Filter the solid product and wash it with ethanol. Dry the product under vacuum.[5] This method has been reported to yield up to 99% of the desired product.[5]
Protocol 2: Synthesis using Sulfuric Acid in Water with Subsequent Vacuum Distillation
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethanolamine (1.0 eq) and an equal volume of water.[5][6][7]
Addition of Sulfuric Acid: Cool the solution to -5 to 5°C using an ice-salt bath. Slowly add a pre-cooled equimolar mixture of concentrated sulfuric acid and water dropwise, maintaining the low temperature.[5][6][7]
Reaction: Stir the reaction mixture for 30 minutes at low temperature.[5][6][7]
Water Removal: Allow the reaction to warm to room temperature and then remove the water by vacuum distillation.[5][6][7]
Isolation and Purification: To the residue, add anhydrous ethanol to precipitate the product. Stir the suspension, filter the solid, and wash with ethanol. Dry the product under vacuum. This method has been reported to yield approximately 90.72%.[5][6][7]
Technical Support Center: Analysis of 2-Aminoethyl Hydrogen Sulfate by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Aminoethyl hydrogen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Aminoethyl hydrogen sulfate (B86663) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue: Unexpected peaks are observed in the ¹H NMR spectrum of my 2-Aminoethyl hydrogen sulfate sample.
Answer: Unexpected peaks in the ¹H NMR spectrum typically indicate the presence of impurities. These impurities can often be traced back to the synthesis process. Common impurities include residual starting materials, solvents, or by-products. To identify these impurities, follow these steps:
Reference the Chemical Shift Table: Compare the chemical shifts of the unknown peaks with the data provided in Table 1 for common impurities.
Consider the Synthesis Route: The most probable impurities are related to the synthesis method. 2-Aminoethyl hydrogen sulfate is commonly synthesized from ethanolamine (B43304) and sulfuric acid. Therefore, residual ethanolamine is a likely impurity. Solvents used during the synthesis (e.g., toluene) or catalysts (e.g., tetrabutylammonium (B224687) bromide) may also be present.
Analyze Peak Multiplicity and Integration: The splitting pattern (multiplicity) and the relative area (integration) of the peaks can provide clues about the structure of the impurity and its concentration relative to the main compound.
Spiking Experiment: If an impurity is suspected, a spiking experiment can be performed. Add a small amount of the suspected compound to the NMR sample and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
Issue: The chemical shifts of my 2-Aminoethyl hydrogen sulfate sample in D₂O are different from the literature values.
Answer: The chemical shifts of 2-Aminoethyl hydrogen sulfate, which contains both an amine and a sulfate group, can be sensitive to the pH of the solution. The protonation state of the amino group and the sulfate group can influence the electronic environment of the nearby protons, leading to shifts in their resonance frequencies.
Amino Group: In acidic conditions, the amino group will be protonated (-NH₃⁺), which can cause a downfield shift of the adjacent methylene (B1212753) protons (H₂C-N).
Sulfate Group: The acidity of the hydrogen sulfate group can also affect the overall pH of the sample in D₂O.
To ensure consistency, it is recommended to prepare the NMR sample in a buffered D₂O solution (e.g., phosphate (B84403) buffer) to maintain a constant pH. If this is not possible, be aware that slight variations in pH between samples can lead to minor differences in chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR peaks for 2-Aminoethyl hydrogen sulfate?
A1: In D₂O, 2-Aminoethyl hydrogen sulfate typically shows two triplets. The triplet corresponding to the methylene group adjacent to the sulfate group (H₂C-O) appears at approximately 4.25 ppm. The triplet for the methylene group next to the amino group (H₂C-N) is observed around 3.32 ppm.[1]
Q2: How can I distinguish between 2-Aminoethyl hydrogen sulfate and the potential impurity monoethanolammonium sulfate in an NMR spectrum?
A2: While both compounds will show two triplets in the ¹H NMR spectrum, their chemical shifts are different. For 2-Aminoethyl hydrogen sulfate, the H₂C-O and H₂C-N triplets are at about 4.25 ppm and 3.32 ppm, respectively. In contrast, monoethanolammonium sulfate, a potential side-product, displays its H₂C-O triplet at approximately 3.78 ppm and its H₂C-N triplet around 3.12 ppm.[1] The separation of these signals should allow for clear identification.
Q3: My sample contains residual ethanolamine. What are its characteristic ¹H NMR signals?
A3: Ethanolamine also gives two triplets in D₂O. The triplet for the methylene group adjacent to the hydroxyl group (H₂C-O) is typically found around 3.83 ppm, and the triplet for the methylene group next to the amino group (H₂C-N) appears at about 3.16 ppm. These peaks can potentially overlap with signals from 2-Aminoethyl hydrogen sulfate or other impurities, so careful analysis of the entire spectrum is necessary.
Q4: Can I use other NMR techniques to confirm the identity of impurities?
A4: Yes, two-dimensional (2D) NMR techniques can be very helpful. A COSY (Correlation Spectroscopy) experiment can show correlations between coupled protons, which can help in assigning the signals for both the main compound and any impurities. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide information on the connectivity between protons and carbons, further aiding in the structural elucidation of unknown substances.
Quantitative Data Summary
The following table summarizes the ¹H NMR chemical shifts of 2-Aminoethyl hydrogen sulfate and its potential impurities in D₂O.
Compound
Functional Group
Chemical Shift (ppm)
Multiplicity
2-Aminoethyl hydrogen sulfate
-CH₂-O-
~4.25
Triplet
-CH₂-N-
~3.32
Triplet
Monoethanolammonium sulfate
-CH₂-O-
~3.78
Triplet
-CH₂-N-
~3.12
Triplet
Ethanolamine
-CH₂-O-
~3.83
Triplet
-CH₂-N-
~3.16
Triplet
Toluene
-CH₃
~2.3
Singlet
Aromatic C-H
~7.2
Multiplet
Tetrabutylammonium bromide
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄
~3.2
Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄
~1.6
Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄
~1.3
Multiplet
-N⁺-(CH₂-CH₂-CH₂-CH₃)₄
~0.9
Triplet
Experimental Protocol
¹H NMR Sample Preparation and Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of the 2-Aminoethyl hydrogen sulfate sample.
Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). For pH-sensitive measurements, use a buffered D₂O solution.
Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the D₂O.
Shim the magnetic field to obtain optimal resolution. This is typically an automated procedure on modern spectrometers.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical acquisition parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16 (can be increased for samples with low concentration)
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
Phase the spectrum and perform baseline correction.
Reference the spectrum. The residual HDO peak in D₂O (typically around 4.79 ppm at 25°C) can be used as a secondary reference if an internal standard is not used.
Integrate the peaks to determine the relative ratios of the different proton signals.
Technical Support Center: Stability of 2-Aminoethyl Hydrogen Sulfate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethyl hydrogen sulfate (B86663) in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethyl hydrogen sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My 2-Aminoethyl hydrogen sulfate solution is showing a decrease in pH over time. What is causing this?
A1: The decrease in pH is likely due to the hydrolysis of 2-Aminoethyl hydrogen sulfate. In aqueous solutions, the sulfate ester bond can be cleaved, yielding ethanolamine (B43304) and sulfuric acid. The sulfuric acid released will naturally lower the pH of the solution. This process can be autocatalytic, as the initial hydrolysis produces hydrogen sulfate ions, which further accelerates the degradation.[1][2]
Q2: I am observing the appearance of an additional peak in my HPLC chromatogram when analyzing my aged 2-Aminoethyl hydrogen sulfate solution. What could this be?
A2: The new peak is likely a degradation product. The primary degradation pathway for 2-Aminoethyl hydrogen sulfate in aqueous solution is hydrolysis, which would result in the formation of ethanolamine. Depending on your chromatographic conditions, this more polar compound would elute at a different retention time.
Q3: How can I minimize the degradation of my 2-Aminoethyl hydrogen sulfate stock solution?
A3: To minimize degradation, it is recommended to:
Store solutions at low temperatures: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing your solutions at refrigerated temperatures (2-8 °C) or frozen will significantly slow down the degradation process.
Control the pH: The hydrolysis of alkyl sulfates is catalyzed by both acidic and alkaline conditions.[3] Maintaining a neutral pH can help to minimize the rate of degradation. For short-term storage, preparing the solution in a neutral buffer might be beneficial.
Prepare fresh solutions: For critical experiments, it is always best practice to prepare fresh solutions of 2-Aminoethyl hydrogen sulfate immediately before use.
Q4: Is there a recommended solvent for long-term storage of 2-Aminoethyl hydrogen sulfate?
A4: For long-term storage, it is best to store 2-Aminoethyl hydrogen sulfate as a solid in a cool, dry place. If a stock solution is necessary, preparing it in an aprotic organic solvent where it is soluble and less likely to hydrolyze could be an option, provided it is compatible with your experimental system. However, for most biological applications requiring aqueous solutions, preparing fresh is the most reliable approach.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Inconsistent experimental results over time with the same stock solution.
Degradation of 2-Aminoethyl hydrogen sulfate in the aqueous stock solution, leading to a lower effective concentration.
1. Prepare a fresh stock solution of 2-Aminoethyl hydrogen sulfate for each experiment. 2. If using an older stock solution, verify its concentration and purity using a validated analytical method such as HPLC.
Precipitate formation in a concentrated aqueous solution.
This could be due to changes in solubility with temperature or pH shifts resulting from hydrolysis.
1. Gently warm the solution to see if the precipitate redissolves. 2. Check the pH of the solution. If it has become significantly acidic, this may indicate substantial degradation.
Loss of biological activity of a formulation containing 2-Aminoethyl hydrogen sulfate.
The active compound may have degraded due to hydrolysis.
1. Analyze the formulation for the presence of 2-Aminoethyl hydrogen sulfate and its potential degradation products (e.g., ethanolamine). 2. Reformulate at a pH that maximizes stability or consider a lyophilized formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2-Aminoethyl Hydrogen Sulfate
This protocol outlines a general method for monitoring the stability of 2-Aminoethyl hydrogen sulfate in an aqueous solution. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A simple mobile phase can be prepared with a buffer (e.g., 10 mM potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be adjusted to achieve good peak shape and separation. A starting point could be a pH of 3.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 2-Aminoethyl hydrogen sulfate does not have a strong chromophore. Derivatization or use of a detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, if a UV detector is used, detection might be possible at low wavelengths (e.g., < 210 nm), but this will likely have low sensitivity and be prone to interference. A more robust approach involves pre-column derivatization with a UV-active agent that reacts with the primary amine.
Injection Volume: 10 µL.
2. Procedure:
Prepare a stock solution of 2-Aminoethyl hydrogen sulfate of known concentration in the aqueous medium of interest (e.g., water, buffer).
Store the solution under the desired storage conditions (e.g., room temperature, 4 °C, etc.).
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
Dilute the aliquot to a suitable concentration for HPLC analysis.
Inject the sample onto the HPLC system.
Monitor the peak area of 2-Aminoethyl hydrogen sulfate over time. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Degradation Pathway
The primary degradation pathway of 2-Aminoethyl hydrogen sulfate in aqueous solution is hydrolysis.
Caption: Hydrolysis of 2-Aminoethyl hydrogen sulfate in water.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of 2-Aminoethyl hydrogen sulfate in an aqueous solution.
Caption: Workflow for assessing the stability of 2-Aminoethyl hydrogen sulfate.
Impact of 2-Aminoethyl hydrogen sulfate purity on experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of 2-Aminoethyl hydrogen sulfate (B86663) (AHS) purity on experimental results. It is intended for resea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of 2-Aminoethyl hydrogen sulfate (B86663) (AHS) purity on experimental results. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of 2-Aminoethyl hydrogen sulfate (AHS) critical for my experiments?
A1: The purity of 2-Aminoethyl hydrogen sulfate, also known as ethanolamine (B43304) O-sulfate (EOS), is a fundamental requirement for achieving successful and reproducible outcomes in both chemical synthesis and biological assays.[1] For most applications, a purity of 98% or greater is recommended.[1]
In Chemical Synthesis: Impurities can lead to unwanted side reactions, resulting in lower yields and the formation of by-products that can be difficult to separate from the desired product.[1] This is particularly critical in the synthesis of pharmaceuticals and complex organic molecules where stringent quality specifications are required.[1]
In Biological Assays: High purity ensures the reliability and reproducibility of experimental data.[1] When used as a GABA transaminase inhibitor, for example, impurities could potentially interact with the target enzyme or other components of the assay, leading to inaccurate measurements of inhibitory activity.
Q2: What are the common impurities in lower-grade 2-Aminoethyl hydrogen sulfate?
A2: Common impurities can arise from the synthesis process, which typically involves the reaction of ethanolamine with sulfuric acid.[2] Potential impurities may include:
Unreacted Ethanolamine: Can act as a competing nucleophile in subsequent reactions.
Sulfuric Acid: Residual acid can affect the pH of reaction mixtures and catalyze unwanted side reactions.
Water: Can hydrolyze the ester bond of AHS, especially at elevated temperatures. Effective removal of water during synthesis is crucial to maximize yield.[3]
By-products: Such as N-(β-hydroxyethyl) sulfamic acid, which can form during synthesis and may need to be converted to AHS through heating.[4]
Q3: How can I assess the purity of my 2-Aminoethyl hydrogen sulfate sample?
A3: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for determining the purity of AHS and quantifying its concentration in various samples, including biological fluids.[5] A typical HPLC analysis involves:
Sample Preparation: Dissolving the AHS sample in a suitable solvent and filtering it to remove any particulate matter.[6]
Chromatographic Separation: Using an appropriate column (e.g., cation-exchange) and mobile phase to separate AHS from any impurities.[5]
Detection: Employing a suitable detector, such as a UV detector or a fluorescence detector after derivatization, to quantify the separated components.[5][7]
Data Analysis: Comparing the peak area of the AHS to a standard of known concentration to determine its purity.[6]
Symptom: The final yield of taurine from the reaction of AHS with a sulfite (B76179) reagent is significantly lower than expected.
Possible Cause & Solution:
Possible Cause
Troubleshooting Step
Low Purity of AHS
Impurities in the starting AHS can lead to side reactions and reduced conversion to taurine.[1] Verify the purity of your AHS using HPLC. If the purity is below 98%, consider purifying the reagent by recrystallization from water/ethanol or sourcing a higher-purity grade.
Presence of Water in AHS
Water can hydrolyze AHS, reducing the amount available for the sulfonation reaction. Ensure the AHS is thoroughly dried before use. During the synthesis of AHS, effective water removal is critical for high yields of the intermediate.[3]
Suboptimal Reaction Conditions
The reaction of AHS with sulfite to form taurine is sensitive to temperature and pressure. Optimization of these parameters can significantly improve yields.[3][8]
Issue 2: Inconsistent Results in GABA Transaminase (GABA-T) Inhibition Assays
Symptom: High variability in IC50 values or inconsistent enzyme inhibition percentages across replicate experiments.
Possible Cause & Solution:
Possible Cause
Troubleshooting Step
Variable Purity of AHS (EOS)
Different batches of AHS with varying purity levels will result in inconsistent effective concentrations of the inhibitor, leading to unreliable data.[1] Always use a high-purity (≥99%) grade of AHS for sensitive biological assays. Qualify each new batch to ensure consistency.
Presence of Interfering Impurities
Impurities in the AHS sample may inhibit or activate GABA-T independently, or interfere with the assay's detection method.
Degradation of AHS Stock Solution
AHS in solution may be susceptible to hydrolysis over time. Prepare fresh stock solutions for each experiment and store them appropriately.
Data Presentation
The purity of 2-Aminoethyl hydrogen sulfate has a direct and significant impact on experimental outcomes. The following table provides a summary of the expected effects of different purity grades on two common applications.
Purity Grade
Application
Expected Outcome
>99% (High Purity)
Taurine Synthesis
High yield (>80%) with minimal by-products.
GABA-T Inhibition Assay
Consistent and accurate IC50 values.
98% (Research Grade)
Taurine Synthesis
Good yield (60-80%) with some purification required.
GABA-T Inhibition Assay
Generally reliable IC50 values, but may have slight batch-to-batch variability.
<95% (Technical Grade)
Taurine Synthesis
Low and inconsistent yields (<60%) with significant by-product formation.
GABA-T Inhibition Assay
Unreliable and highly variable IC50 values, not recommended for this application.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoethyl Hydrogen Sulfate
This protocol is adapted from a common laboratory-scale synthesis method.[7]
To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
With stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid, keeping the temperature below 40°C. The addition should take approximately 1 hour.
Continue stirring for an additional 30 minutes after the addition is complete.
Set up the apparatus for reflux with an oil-water separator. Heat the mixture to 110°C and reflux for 1 hour, or until water no longer separates.
Cool the reaction mixture to below 30°C.
Filter the precipitate and wash the filter cake with ethanol.
Dry the white solid to obtain 2-Aminoethyl hydrogen sulfate.
Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of AHS (EOS) on GABA-T.[7]
Materials:
GABA-T enzyme preparation (e.g., from rat brain homogenate)
Preventing degradation of 2-Aminoethyl hydrogen sulfate during storage
Technical Support Center: 2-Aminoethyl Hydrogen Sulfate (B86663) This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Aminoet...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 2-Aminoethyl Hydrogen Sulfate (B86663)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Aminoethyl hydrogen sulfate during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 2-Aminoethyl hydrogen sulfate?
A1: To ensure the stability and longevity of 2-Aminoethyl hydrogen sulfate, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. While room temperature is generally acceptable, for long-term storage, refrigeration at 2-8°C is advisable.[2]
Q2: What are the primary degradation pathways for 2-Aminoethyl hydrogen sulfate?
A2: The most common degradation pathway for 2-Aminoethyl hydrogen sulfate is hydrolysis. This reaction involves the cleavage of the sulfate ester bond, reverting the compound to ethanolamine (B43304) and sulfuric acid. The rate of hydrolysis is significantly influenced by the presence of moisture and the pH of the environment. Conditions that are strongly acidic or basic can accelerate this degradation process.[3][4]
Q3: How can I visually identify potential degradation of 2-Aminoethyl hydrogen sulfate?
A3: Pure 2-Aminoethyl hydrogen sulfate is typically a white to off-white crystalline powder. Signs of degradation may include a change in color, such as yellowing, or a change in the physical appearance of the powder, for instance, clumping or the presence of a liquid-like substance, which could indicate moisture absorption and subsequent hydrolysis.[5][6]
Q4: Is 2-Aminoethyl hydrogen sulfate sensitive to light?
Q5: What is the expected shelf-life of 2-Aminoethyl hydrogen sulfate?
A5: The shelf-life of 2-Aminoethyl hydrogen sulfate is highly dependent on the storage conditions. When stored properly in a cool, dry place with the container tightly sealed, it is a stable compound. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and re-test the material if it has been stored for an extended period.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Inconsistent experimental results using an older batch of 2-Aminoethyl hydrogen sulfate.
The compound may have degraded due to improper storage (exposure to moisture or extreme temperatures).
1. Assess the physical appearance of the compound for any changes (color, texture).2. Perform a purity analysis using a suitable analytical method like HPLC to determine the percentage of the active compound remaining.3. If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
The 2-Aminoethyl hydrogen sulfate powder has become clumpy or appears wet.
The container was not sealed properly, leading to moisture absorption from the atmosphere.
1. Discard the affected batch as the presence of moisture significantly increases the risk of hydrolysis.2. Ensure that all containers of 2-Aminoethyl hydrogen sulfate are tightly sealed immediately after use.3. Consider storing the compound in a desiccator to minimize moisture exposure.
A noticeable change in the pH of a solution prepared with 2-Aminoethyl hydrogen sulfate.
This could be an indication of hydrolysis, which releases sulfuric acid and would lower the pH of an unbuffered solution.
1. Prepare a fresh solution using a new batch of the compound and re-measure the pH.2. If the issue persists, consider preparing and using solutions fresh for each experiment to minimize the impact of any potential degradation in solution.
Data on Stability
While specific quantitative stability data for 2-Aminoethyl hydrogen sulfate is not extensively published, the following table provides a hypothetical representation based on the general stability of sulfate esters under various conditions. This data is for illustrative purposes only.
Condition
Parameter
Time Point
Purity (%) (Hypothetical)
Appearance
Recommended Storage
2-8°C, Dry, Dark
0 Months
99.5
White Crystalline Powder
12 Months
99.2
White Crystalline Powder
24 Months
98.9
White Crystalline Powder
Accelerated Storage
40°C, 75% RH
0 Months
99.5
White Crystalline Powder
3 Months
97.0
Slight Yellowing, Minor Clumping
6 Months
94.5
Yellowish, Clumped Powder
Exposure to Light
Ambient Temp, UV/Vis Light
0 Months
99.5
White Crystalline Powder
6 Months
99.0
White Crystalline Powder
High Humidity
Ambient Temp, >90% RH
0 Months
99.5
White Crystalline Powder
1 Month
96.2
Off-white, Significant Clumping
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 2-Aminoethyl hydrogen sulfate. Method optimization and validation are required for specific applications.
1. Objective: To determine the purity of a 2-Aminoethyl hydrogen sulfate sample and detect the presence of potential degradation products.
2. Materials:
2-Aminoethyl hydrogen sulfate sample
HPLC grade water
HPLC grade acetonitrile
Formic acid
HPLC system with a UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
4. Sample Preparation:
Accurately weigh approximately 10 mg of the 2-Aminoethyl hydrogen sulfate sample.
Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
Column: C18 reverse-phase
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: 210 nm
Column Temperature: 30°C
Gradient Elution:
0-5 min: 5% B
5-15 min: 5% to 95% B
15-20 min: 95% B
20-21 min: 95% to 5% B
21-25 min: 5% B
6. Data Analysis:
Integrate the peak areas of all components in the chromatogram.
Calculate the purity of 2-Aminoethyl hydrogen sulfate as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Primary degradation pathway of 2-Aminoethyl hydrogen sulfate.
Caption: Troubleshooting workflow for inconsistent experimental results.
A Comparative Guide to the Validation of 2-Aminoethyl Hydrogen Sulfate Synthesis by HPLC
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates requires rigorous validation to ensure purity, consistency, and safety. 2-Aminoethyl hydrogen sulfate (B86663)...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates requires rigorous validation to ensure purity, consistency, and safety. 2-Aminoethyl hydrogen sulfate (B86663) is a valuable building block in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the validation of its synthesis, supported by detailed experimental protocols and comparative data.
Experimental Protocols
Synthesis of 2-Aminoethyl Hydrogen Sulfate
This protocol is adapted from established methods for the synthesis of 2-aminoethyl hydrogen sulfate.
To a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, add 400 mL of toluene and 100 mL of ethanolamine.
Add 100 mg of the phase transfer catalyst TBAB to the mixture.
Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture via the dropping funnel, ensuring the temperature is maintained below 40°C. The addition should be completed within one hour.
After the addition is complete, continue stirring for an additional 30 minutes.
Set up the apparatus for reflux with a Dean-Stark trap to remove water.
Heat the reaction mixture to 110°C and reflux for approximately one hour, or until no more water is collected in the trap.
Cool the reaction mixture to below 30°C.
Filter the resulting precipitate and wash the filter cake with ethanol.
Dry the solid product under vacuum to obtain 2-aminoethyl hydrogen sulfate as a white crystalline powder.[1]
HPLC Validation of 2-Aminoethyl Hydrogen Sulfate
This protocol is based on a sensitive and specific method for the analysis of 2-aminoethyl hydrogen sulfate.[2]
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence detector.
Column: Durrum cation-exchange column.
Mobile Phase: 0.05 M citrate (B86180) buffer containing 0.15 N Na+ (pH 2.6).[2]
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detection: Post-column derivatization with fluorescamine (B152294) followed by fluorescence detection (Excitation: 390 nm, Emission: 475 nm).[2]
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 2-aminoethyl hydrogen sulfate and dissolve it in 10 mL of deionized water to prepare a stock solution.
Prepare a series of calibration standards by diluting the stock solution with deionized water.
Prepare a sample of the synthesized product at a known concentration within the calibration range.
Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the calibration standards, followed by the sample solution.
Record the chromatograms and determine the retention time and peak area of 2-aminoethyl hydrogen sulfate.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the concentration of 2-aminoethyl hydrogen sulfate in the synthesized sample from the calibration curve.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][4]
Instrumentation and Materials:
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
Internal Standard: A certified reference material with a known purity, that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent: Deuterated solvent (e.g., D₂O, DMSO-d₆) that dissolves both the sample and the internal standard.
Sample Preparation:
Accurately weigh a specific amount of the synthesized 2-aminoethyl hydrogen sulfate (e.g., 10 mg).
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
Procedure:
Acquire the ¹H NMR spectrum of the sample solution.
Ensure that the spectral parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).
Integrate a well-resolved signal of 2-aminoethyl hydrogen sulfate and a signal of the internal standard.
Calculate the purity of the 2-aminoethyl hydrogen sulfate using the following formula:
The following table summarizes the expected performance characteristics for the validation of 2-aminoethyl hydrogen sulfate synthesis using HPLC and qNMR.
Parameter
HPLC
qNMR
Principle
Separation based on differential partitioning between a mobile and stationary phase.
Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[3]
Reference Standard
Requires a certified reference standard of 2-aminoethyl hydrogen sulfate.
Does not require a reference standard of the analyte; uses a certified internal standard.[3][4]
Selectivity
High selectivity for separating structurally similar impurities.
Excellent for structural confirmation and identification of impurities.[3]
Sensitivity
Generally offers higher sensitivity, suitable for trace impurity analysis.[3]
A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate and Other Sulfating Agents for Researchers and Drug Development Professionals
Introduction Sulfation, the addition of a sulfo group (-SO₃H), is a critical chemical modification in organic synthesis and drug development. It can significantly alter the physicochemical properties of a molecule, such...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Sulfation, the addition of a sulfo group (-SO₃H), is a critical chemical modification in organic synthesis and drug development. It can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, and biological activity.[1] 2-Aminoethyl hydrogen sulfate (B86663) (AHS) is one of several reagents available for performing sulfation. This guide provides an objective comparison of AHS with other commonly used sulfating agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific needs.
Overview of Sulfating Agents
A variety of reagents are available for sulfation, each with its own reactivity profile, substrate scope, and handling requirements. This guide focuses on the comparison of 2-Aminoethyl hydrogen sulfate with three other widely used sulfating agents: sulfur trioxide pyridine (B92270) complex, chlorosulfonic acid, and sulfamic acid.
2-Aminoethyl Hydrogen Sulfate (AHS): AHS is an organic sulfate that can be used as a sulfating agent.[2] It is a stable, crystalline solid that is soluble in water.[3] It is often prepared from the reaction of ethanolamine (B43304) with sulfuric acid.[2]
Sulfur Trioxide Pyridine Complex (SO₃·Py): This is a widely used and commercially available sulfating agent.[4] It is a stable, non-volatile, and easy-to-handle solid.[5] The pyridine acts as a Lewis base to moderate the reactivity of sulfur trioxide, making it a milder and more selective reagent compared to free SO₃.[6] It is particularly effective for the sulfation of alcohols and amines.[4]
Chlorosulfonic Acid (ClSO₃H): A highly reactive and corrosive liquid, chlorosulfonic acid is a powerful sulfating and chlorosulfonating agent.[7] Its high reactivity can lead to side reactions and requires careful handling.[7] It reacts vigorously with water and is often used in excess for direct chlorosulfonation.[7]
Sulfamic Acid (H₂NSO₃H): A crystalline solid, sulfamic acid is a milder sulfating agent compared to chlorosulfonic acid and sulfur trioxide complexes.[6] It is less reactive and sometimes requires catalysts like urea (B33335) or pyridine to improve reaction outcomes, especially with less reactive substrates.[6]
Comparative Performance Data
The selection of a sulfating agent often depends on the specific substrate and the desired outcome of the reaction. The following tables summarize available quantitative data on the performance of these agents in the sulfation of various functional groups. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature, and the data presented here is compiled from various sources.
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for sulfation reactions using the discussed agents.
Protocol 1: Synthesis of 2-Aminoethyl Hydrogen Sulfate
This protocol describes the synthesis of sodium 2-aminoethyl hydrogen sulfate from 2-aminoethanol.[2]
To a 100 mL three-necked flask equipped with a constant-pressure dropping funnel, a thermometer, and a magnetic stirrer, add 9 mL (0.15 mol) of 2-aminoethanol and 9 mL of water.
Cool the reaction mixture to -5 to 5 °C using a cryogenic cooling circulation pump.
Prepare an aqueous solution of 16.3 mL of sulfuric acid by mixing concentrated sulfuric acid with an equal volume of water.
Slowly add the sulfuric acid solution dropwise to the three-necked flask through the constant pressure dropping funnel, maintaining the temperature between -5 and 5 °C.
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
Switch to a vacuum distillation apparatus and gradually allow the temperature to rise to room temperature.
Remove water by distillation under vacuum (15 mbar).
Transfer the distillation residue to 60 mL of anhydrous ethanol (B145695), stir thoroughly, and filter.
Wash the filter cake with 15 mL of anhydrous ethanol three times.
Dry the solid to obtain sodium 2-aminoethyl hydrogen sulfate. Expected yield: 19.2 g (90.72%).[2]
Protocol 2: Sulfation of a Primary Alcohol using Sulfur Trioxide Pyridine Complex (Parikh-Doering Oxidation Conditions)
This protocol is adapted from the Parikh-Doering oxidation, which utilizes the SO₃·Py complex to activate DMSO for the oxidation of alcohols; the initial step involves the formation of an intermediate relevant to sulfation.
Add sulfur trioxide pyridine complex (SO₃·Py, ~3-4 eq) portion-wise to the cooled solution.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is typically worked up by adding water or a saturated aqueous solution of sodium bicarbonate.
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the sulfated product.
Protocol 3: Sulfation of 2-Hydroxyphenylacetic Acid with Chlorosulfonic Acid
This protocol describes the sulfation of a phenol (B47542) with chlorosulfonic acid.[8]
Add chlorosulfonic acid (1 equiv.) in DCM dropwise to a solution of 2-hydroxyphenylacetic acid (3.5 equiv.).
Sonicate the mixture briefly and then stir for 2 hours at room temperature.
Evaporate the solvent.
Dissolve the residue in water, and adjust the pH to 6-7 with a 25% KOH solution.
Wash the aqueous solution with ethyl acetate.
Evaporate the aqueous phase, dissolve the residue in a small amount of water, and adjust the pH to 10 with 25% KOH solution.
Stir the mixture at 60 °C for 1 hour to hydrolyze any potential side products.
The final product is the potassium salt of the sulfated 2-hydroxyphenylacetic acid.
Protocol 4: Sulfation of Xanthan with Sulfamic Acid
This protocol describes the sulfation of a polysaccharide using sulfamic acid with urea as a catalyst.
Suspend xanthan (1.0 g) in 1,4-dioxane.
Add sulfamic acid (3.5 mmol) and urea.
Heat the mixture to 90 °C and stir for 2.3 hours.
Cool the reaction mixture to room temperature and neutralize with a 25% ammonia (B1221849) solution.
The sulfated xanthan can be isolated by precipitation with ethanol, followed by washing and drying.
Signaling Pathways and Reaction Mechanisms
Visualizing the complex biological and chemical processes involving sulfation can provide a clearer understanding of their mechanisms. The following diagrams were generated using Graphviz (DOT language).
Steroid Sulfation Pathway
This pathway illustrates the reversible sulfation and desulfation of steroid hormones, a key mechanism for regulating their activity.
Caption: Steroid hormone activity is regulated by sulfotransferases (SULTs) and steroid sulfatase (STS).
Heparan Sulfate Biosynthesis Pathway
This diagram outlines the key enzymatic steps in the biosynthesis of heparan sulfate, a complex polysaccharide with important biological roles.
Caption: The multi-step enzymatic pathway for the biosynthesis of heparan sulfate.
Parikh-Doering Oxidation Mechanism
The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex to activate DMSO for the mild oxidation of alcohols to aldehydes and ketones.
Caption: The reaction mechanism of the Parikh-Doering oxidation of alcohols.
Discussion and Conclusion
The choice of a sulfating agent is a critical decision in chemical synthesis and drug development, with significant implications for reaction efficiency, selectivity, and scalability.
2-Aminoethyl hydrogen sulfate presents itself as a stable and easy-to-handle solid. While direct comparative data on its efficacy as a general sulfating agent is not as abundant as for other reagents, its role as a building block and its synthesis from simple precursors make it a noteworthy compound.
Sulfur trioxide pyridine complex is a versatile and widely adopted reagent due to its moderate reactivity and ease of handling. It is particularly well-suited for the sulfation of a broad range of alcohols and amines, often providing good to excellent yields under mild conditions.
Chlorosulfonic acid is a powerful but less selective reagent. Its high reactivity necessitates careful handling and can lead to undesired side reactions. It is most effective in applications where high reactivity is required, such as the chlorosulfonation of aromatic compounds.
Sulfamic acid offers a milder alternative, which can be advantageous for sensitive substrates. However, its lower reactivity may require harsher conditions or the use of catalysts to achieve satisfactory results.
Alternative methods for taurine synthesis not using 2-Aminoethyl hydrogen sulfate
For researchers, scientists, and drug development professionals, the efficient and pure synthesis of taurine (B1682933) is a critical consideration. While the traditional method involving the sulfation of monoethanolamin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient and pure synthesis of taurine (B1682933) is a critical consideration. While the traditional method involving the sulfation of monoethanolamine (MEA) to 2-aminoethyl hydrogen sulfate (B86663) (AES) followed by ammonolysis is well-established, several alternative routes offer distinct advantages in terms of yield, safety, and atom economy. This guide provides an objective comparison of the primary industrial alternatives to the AES pathway, supported by available experimental data and detailed methodologies.
Comparative Analysis of Taurine Synthesis Routes
The selection of a taurine synthesis method is a multifactorial decision involving considerations of yield, purity, cost, and environmental impact. The following table summarizes the key quantitative parameters for the primary industrial synthesis routes.
The synthetic routes to taurine from different precursors involve distinct chemical transformations. The following diagrams illustrate the reaction pathways for the primary alternative methods compared to the baseline MEA process.
Diagram 1: Monoethanolamine (MEA) Process Pathway.
Diagram 2: Ethylene Oxide (EO) Process Pathway.
Diagram 3: Aziridine Process Pathway.
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the key synthesis methods, compiled from various sources. These should be adapted and optimized for specific laboratory or industrial-scale applications.
Protocol 1: Taurine Synthesis via Ethylene Oxide and Sodium Bisulfite
This two-step process first involves the formation of sodium isethionate, followed by ammonolysis to yield taurine.
Step 1: Synthesis of Sodium Isethionate
Reaction Setup: A solution of sodium bisulfite is prepared in a pressure reactor. The pH is adjusted to between 6.5 and 7.5.[10]
Addition of Ethylene Oxide: Ethylene oxide is introduced into the reactor at a controlled rate, maintaining the temperature between 75-85°C and pressure between 0.05-0.1 MPa.[10] The reaction is typically quantitative.[3]
Reaction Completion: The reaction mixture is held at these conditions until the consumption of ethylene oxide is complete.
Step 2: Ammonolysis of Sodium Isethionate
Reaction Setup: The sodium isethionate solution is transferred to a high-pressure autoclave. An excess of aqueous ammonia (20-30% concentration) is added.[10]
Ammonolysis: The mixture is heated to a temperature range of 160-280°C at a pressure of 14-21 MPa.[10] Catalysts such as sodium hydroxide, sodium sulfate, or sodium carbonate may be added to improve the yield and reaction rate.[3]
Isolation and Purification: After the reaction, excess ammonia is removed by distillation. The resulting sodium taurinate solution is then neutralized with an acid, typically sulfuric acid, to a pH of 5-7 to precipitate taurine. The crude taurine is collected by filtration, washed, and can be further purified by recrystallization from water.[3][10]
Protocol 2: Taurine Synthesis via Aziridine
This method involves the direct ring-opening of aziridine with a sulfur-based nucleophile.
Reaction Setup: A solution of ammonium (B1175870) bisulfite or sulfurous acid is prepared in a reactor equipped with efficient cooling, as the reaction is highly exothermic.[3][11]
Addition of Aziridine: Aziridine, either as a gas or in an aqueous solution, is added dropwise to the sulfite solution while maintaining the temperature between 20-60°C.[3] A slight excess of the sulfite is used to ensure complete conversion of the aziridine.[11]
Formation of Ammonium Taurinate: The reaction proceeds to form ammonium taurinate.
Isolation of Taurine: The ammonium taurinate solution is then heated to 90-120°C to decompose it into taurine and ammonia. The ammonia is removed by distillation.[3]
Purification: Upon cooling, taurine crystallizes from the solution. The product is collected by filtration, washed, and dried. The mother liquor can be recycled.[3]
Protocol 3: Taurine Synthesis via Cysteamine Oxidation (Illustrative)
While primarily a biological pathway, a chemical equivalent can be conceptualized. This route is less common for industrial production.
Oxidation of Cysteamine: Cysteamine is dissolved in an appropriate solvent. An oxidizing agent, such as hydrogen peroxide, is added under controlled temperature conditions to oxidize the thiol group to a sulfinic acid, forming hypotaurine (B1206854).
Oxidation to Taurine: The resulting hypotaurine is then further oxidized to taurine. This step can sometimes occur spontaneously or may require a stronger oxidizing agent.
Purification: The taurine is isolated from the reaction mixture and purified, likely through crystallization.
Purity and Analytical Considerations
The purity of the final taurine product is paramount, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical method for the determination of taurine and its impurities.[8][12][13] Due to taurine's lack of a chromophore, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is typically required for UV or fluorescence detection.[8][14]
Typical specifications for commercial taurine require an assay of ≥99.0% on a dry basis.[9] Common impurities are related to the specific synthesis route:
MEA Process: Can contain residual 2-aminoethyl hydrogen sulfate and inorganic sulfates.
EO Process: Prone to the formation of by-products like sodium ditaurinate and tritaurinate, as well as residual sodium sulfate.[9]
Aziridine Process: The primary concern is the presence of unreacted aziridine, which is a potent toxin and carcinogen, necessitating stringent purification and quality control.[3][11]
Purification of synthetic taurine is generally achieved through recrystallization from aqueous solutions, sometimes with the addition of an alcohol to reduce solubility and enhance crystallization.[15] Ion-exchange chromatography can also be employed to remove inorganic salts and other charged impurities.[1]
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of synthesized taurine.
Diagram 4: Quality Control Workflow for Taurine Synthesis.
A Researcher's Guide to the Quantitative Analysis of 2-Aminoethyl Hydrogen Sulfate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Aminoethyl hydrogen sulfate (B86663) in reaction mixtures is critical for process optimization, yield determination, and q...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Aminoethyl hydrogen sulfate (B86663) in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific research needs.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of 2-Aminoethyl hydrogen sulfate depends on several factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the desired speed of analysis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Acid-Base Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that offers excellent separation and quantification capabilities. It is particularly suitable for non-volatile and thermally labile compounds like 2-Aminoethyl hydrogen sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the non-volatile nature of 2-Aminoethyl hydrogen sulfate, a derivatization step is required to increase its volatility.[1]
Acid-Base Titration is a classical analytical method that is simple, cost-effective, and can be highly accurate for the quantification of acidic or basic substances. It is a suitable method for determining the overall concentration of 2-Aminoethyl hydrogen sulfate, especially in less complex reaction mixtures.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. It is a powerful tool for determining the purity and concentration of the final product and for monitoring reaction kinetics.
The following diagram illustrates a general workflow for selecting the most appropriate analytical method based on key experimental requirements.
Caption: Workflow for selecting an analytical method.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of 2-Aminoethyl hydrogen sulfate. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
Parameter
HPLC
GC-MS (with Derivatization)
Acid-Base Titration
qNMR
Principle
Chromatographic Separation
Chromatographic Separation
Volumetric Analysis
Nuclear Magnetic Resonance
Specificity
High (with appropriate column and detector)
Very High (with Mass Spectrometry)
Low to Moderate (potential interference from other acidic/basic species)
Absolute quantification without a calibration curve
Key Disadvantage
Requires derivatization for some detectors
Requires derivatization, complex sample prep
Low specificity
Lower sensitivity, expensive equipment
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of 2-Aminoethyl hydrogen sulfate in biological fluids and is suitable for reaction mixtures with appropriate sample preparation.[2]
Instrumentation:
HPLC system with a pump, autosampler, and a fluorescence or UV detector.
Citrate (B86180) buffer (0.05 M) with 0.15 N Na+ (pH 2.6) as the mobile phase.[2]
Fluorescamine solution for post-column derivatization (for fluorescence detection).[2]
2-Aminoethyl hydrogen sulfate standard.
Acetonitrile (HPLC grade).
Water (HPLC grade).
Procedure:
Standard Preparation: Prepare a stock solution of 2-Aminoethyl hydrogen sulfate in water. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Sample Preparation:
Dilute an aliquot of the reaction mixture with water to bring the concentration of 2-Aminoethyl hydrogen sulfate into the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter.
For complex matrices, a solid-phase extraction (SPE) cleanup using an ion-exchange cartridge may be necessary.[2]
Mobile Phase: 0.05 M citrate buffer with 0.15 N Na+ (pH 2.6).[2]
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection:
Fluorescence: Post-column derivatization with fluorescamine, with excitation and emission wavelengths set appropriately.[2]
UV: If the concentration is high enough, direct UV detection at a low wavelength (e.g., 200-210 nm) can be attempted.
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-Aminoethyl hydrogen sulfate in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a derivatization step to make the 2-Aminoethyl hydrogen sulfate volatile. Silylation is a common derivatization technique for compounds with active hydrogens.[3]
Instrumentation:
GC-MS system with a capillary column (e.g., DB-5ms).[4]
Reagents:
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[3][4]
Anhydrous solvent (e.g., acetonitrile, pyridine).
2-Aminoethyl hydrogen sulfate standard.
Procedure:
Standard and Sample Preparation:
Accurately weigh a known amount of the 2-Aminoethyl hydrogen sulfate standard and the reaction mixture sample into separate reaction vials.
Evaporate the solvent from the reaction mixture sample under a stream of nitrogen.
Derivatization:
Add the anhydrous solvent and the silylation reagent to each vial.
Cap the vials tightly and heat at 60-80°C for 30-60 minutes to complete the derivatization.
GC-MS Conditions:
Injector Temperature: 250°C.
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.
Quantification: Create a calibration curve using the derivatized standards. Quantify the derivatized 2-Aminoethyl hydrogen sulfate in the sample by comparing its peak area to the calibration curve.
Acid-Base Titration
This protocol outlines a direct titration of 2-Aminoethyl hydrogen sulfate with a standardized base.
Instrumentation:
Burette (50 mL).
Magnetic stirrer and stir bar.
pH meter (optional, for potentiometric titration).
Sample Preparation: Accurately weigh a portion of the reaction mixture expected to contain a known approximate amount of 2-Aminoethyl hydrogen sulfate into an Erlenmeyer flask. Dissolve the sample in a suitable amount of deionized water (e.g., 50 mL).
Titration:
Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should be colorless.
Titrate the sample with the standardized NaOH solution while continuously stirring.
The endpoint is reached when the solution turns a faint, persistent pink color.[5]
Record the volume of NaOH solution used.
Calculation: Calculate the amount of 2-Aminoethyl hydrogen sulfate in the sample using the following formula:
Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)
Moles of 2-Aminoethyl hydrogen sulfate = Moles of NaOH (assuming a 1:1 stoichiometry)
Mass of 2-Aminoethyl hydrogen sulfate = Moles × Molar Mass (141.15 g/mol )
% Purity = (Mass of 2-Aminoethyl hydrogen sulfate / Mass of sample) × 100
Quantitative NMR (qNMR)
This protocol describes the use of an internal standard for the quantification of 2-Aminoethyl hydrogen sulfate.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
NMR tubes.
Reagents:
Deuterated solvent (e.g., D₂O).
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.
2-Aminoethyl hydrogen sulfate sample.
Procedure:
Sample Preparation:
Accurately weigh a known amount of the 2-Aminoethyl hydrogen sulfate sample and the internal standard into a vial.
Dissolve the mixture in a known volume of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
Data Processing and Quantification:
Integrate a well-resolved signal of 2-Aminoethyl hydrogen sulfate and a signal from the internal standard.
Calculate the concentration of 2-Aminoethyl hydrogen sulfate using the following equation:
The following diagram illustrates a typical sample preparation workflow for the different analytical techniques.
Caption: Sample preparation workflow for analysis.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of 2-Aminoethyl hydrogen sulfate in reaction mixtures is a balance between the specific requirements of the analysis and the available resources.
For high-throughput screening and routine process monitoring where high specificity is not critical, acid-base titration is a rapid and cost-effective option.
For accurate and specific quantification in complex reaction mixtures, HPLC is the method of choice due to its robustness and versatility.
When very high sensitivity and specificity are required, for example, for impurity profiling, GC-MS with derivatization is the most powerful technique.
For the primary quantification of pure 2-Aminoethyl hydrogen sulfate or for obtaining highly accurate concentration data without the need for a specific reference standard, qNMR is the ideal method.
By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate quantitative data for their studies involving 2-Aminoethyl hydrogen sulfate.
A Comparative Analysis of Technical vs. Research Grade 2-Aminoethyl Hydrogen Sulfate for Scientific Applications
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can profoundly influence experimental outcomes, reproducibility, and the overall validity of t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can profoundly influence experimental outcomes, reproducibility, and the overall validity of their work. This guide provides a comprehensive comparison of technical and research grades of 2-Aminoethyl hydrogen sulfate (B86663) (CAS 926-39-6), a key intermediate in pharmaceutical synthesis and a known inhibitor of GABA transaminase.[1][2] By presenting objective data and detailed experimental protocols, this document aims to assist researchers in selecting the appropriate grade for their specific needs.
The primary distinction between technical and research grades lies in their purity and the stringency of their quality control. Technical grade chemicals are produced for industrial applications where high purity is not the foremost concern, while research grade reagents are manufactured to meet the demanding requirements of scientific research, ensuring minimal impurities that could interfere with sensitive assays.[3][4][5]
Data Presentation: A Comparative Overview
The following table summarizes the typical specifications for technical and research grades of 2-Aminoethyl hydrogen sulfate. It is important to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[2]
Unreacted starting materials (ethanolamine, sulfuric acid), by-products from synthesis, inorganic salts, heavy metals.[9]
Trace amounts of starting materials and by-products, minimal inorganic salts and heavy metals.
Moisture Content
Higher and less controlled
Typically specified and controlled (e.g., ≤1.0%)
Solubility
May exhibit slight turbidity or insolubles in solution
Freely soluble in water, yielding a clear solution[5]
Documentation
Basic Technical Data Sheet and Safety Data Sheet (SDS)[3]
Detailed Certificate of Analysis with lot-specific purity and impurity profile.[4]
Impact of Impurities on Experimental Outcomes
The presence of impurities in technical grade 2-Aminoethyl hydrogen sulfate can lead to several adverse effects in a research setting:
Inaccurate Potency Measurement: Impurities can interfere with the biological activity of the compound, leading to an underestimation or overestimation of its efficacy. For instance, in an enzyme inhibition assay, impurities might inhibit the enzyme themselves or compete with the active compound, resulting in a skewed IC₅₀ value.[2]
Poor Reproducibility: The variable nature and concentration of impurities in different batches of technical grade material can lead to inconsistent experimental results, making it difficult to reproduce findings.[9]
Side Reactions: In chemical synthesis, impurities can lead to the formation of unwanted by-products, reducing the yield and purity of the desired product.[9]
Cell Toxicity: In cell-based assays, unknown impurities could be toxic to cells, confounding the experimental results.
Experimental Protocols: In Vitro GABA-Transaminase Inhibition Assay
To illustrate the performance difference between the two grades, a common application of 2-Aminoethyl hydrogen sulfate, the inhibition of GABA transaminase (GABA-T), is presented. GABA-T is a key enzyme in the metabolic pathway of the neurotransmitter GABA.[1] The following protocol is a spectrophotometric assay that measures the activity of GABA-T.
Principle: The activity of GABA-T is determined by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[1]
2-Aminoethyl hydrogen sulfate (Technical and Research Grade) solutions of varying concentrations
NADP+ solution (20 mM)
Succinic semialdehyde dehydrogenase (SSADH)
96-well microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Preparation of Reagents: Prepare stock solutions of all reagents in phosphate buffer. The 2-Aminoethyl hydrogen sulfate solutions should be prepared for both technical and research grades to achieve a range of final concentrations in the assay.
Reaction Mixture Setup: In a 96-well plate, add the following to each well:
Phosphate buffer
α-ketoglutarate solution
Varying concentrations of the technical or research grade 2-Aminoethyl hydrogen sulfate inhibitor solution.
Enzyme Addition and Pre-incubation: Add the GABA-T enzyme to each well. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Start the enzymatic reaction by adding the GABA solution to each well.
Coupled Reaction: After a 30-minute incubation at 37°C, add NADP+ and SSADH to each well.
Measurement: Immediately measure the absorbance at 340 nm at regular intervals for 20-30 minutes to determine the rate of NADPH formation.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each grade of 2-Aminoethyl hydrogen sulfate.
A Comparative Guide to Purity Determination of 2-Aminoethyl Hydrogen Sulfate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2-Aminoethyl hydrogen sulfate (B86663), a key building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2-Aminoethyl hydrogen sulfate (B86663), a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for accurate purity assessment. This guide provides a comparative overview of a stability-indicating High-Performance Liquid Chromatography (HPLC) method alongside alternative techniques, namely Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
A stability-indicating HPLC method is crucial for separating and quantifying 2-aminoethyl hydrogen sulfate from its potential impurities and degradation products. Given the polar and zwitterionic nature of the analyte, conventional reversed-phase chromatography is often challenging. Therefore, Ion-Pair and Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable approaches.
Ion-Pair Reversed-Phase HPLC (IP-RPLC)
This technique introduces an ion-pairing reagent into the mobile phase to enhance the retention of the highly polar 2-aminoethyl hydrogen sulfate on a non-polar stationary phase.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
A: 5 mM sodium pentanesulfonate in 20 mM potassium phosphate (B84403) buffer, pH 2.5.
B: Acetonitrile.
Gradient Elution: A gradient program is employed to ensure the elution of both polar and potentially less polar impurities. A typical gradient might be:
0-5 min: 5% B
5-20 min: 5% to 30% B
20-25 min: 30% B
25-26 min: 30% to 5% B
26-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection:
UV detection at 210 nm (if the impurities have a chromophore).
ELSD for universal detection, as 2-aminoethyl hydrogen sulfate lacks a strong chromophore.
Sample Preparation: Dissolve an accurately weighed amount of 2-aminoethyl hydrogen sulfate in the mobile phase A to a final concentration of approximately 1 mg/mL.
Forced Degradation Studies
To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the sample to generate potential degradation products.
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The developed HPLC method should be able to separate the main peak of 2-aminoethyl hydrogen sulfate from all degradation products formed under these stress conditions.
Alternative Analytical Methods
While HPLC is a workhorse in purity analysis, other techniques offer unique advantages.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like 2-aminoethyl hydrogen sulfate. It offers rapid analysis times and minimal solvent consumption.
Experimental Protocol:
Instrumentation: A capillary electrophoresis system with a UV detector.
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
Voltage: 20 kV.
Detection: Indirect UV detection at 214 nm using a chromophoric additive in the BGE, or direct detection at a lower wavelength if sensitivity allows.
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5 mg/mL.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
Solvent: D₂O.
Sample Preparation: Accurately weigh the 2-aminoethyl hydrogen sulfate sample and the internal standard into an NMR tube and dissolve in a known volume of D₂O.
Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
Purity Calculation: The purity of 2-aminoethyl hydrogen sulfate is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Performance Comparison
The following table summarizes the typical performance characteristics of the described methods. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
Parameter
Ion-Pair RPLC (with ELSD)
Capillary Electrophoresis (Indirect UV)
Quantitative ¹H NMR
Principle
Chromatographic separation based on partitioning and ion-pairing
Electrophoretic separation based on charge-to-size ratio
Spectroscopic quantification based on nuclear magnetic resonance
Specificity
High (stability-indicating)
High
High (structurally specific)
Linearity (r²)
> 0.99
> 0.99
Not applicable (direct quantification)
Precision (%RSD)
< 2.0%
< 3.0%
< 1.0%
Accuracy (% Recovery)
98-102%
97-103%
99-101%
Limit of Quantitation
~0.05%
~0.1%
~0.1%
Analysis Time
~35 minutes
~10 minutes
~15 minutes per sample
Solvent Consumption
High
Very Low
Low
Throughput
Moderate
High
Low to Moderate
Method Selection and Logical Workflow
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Logical workflow for selecting an analytical method for 2-aminoethyl hydrogen sulfate purity.
Experimental Workflow: Stability-Indicating HPLC Method Development
The development of a robust stability-indicating HPLC method follows a structured workflow.
Caption: Workflow for developing a stability-indicating HPLC method.
Validation
A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of 2-Aminoethyl hydrogen sulfate (B86663) (also known as Ethanolamine-O-sulfate or EOS) with oth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 2-Aminoethyl hydrogen sulfate (B86663) (also known as Ethanolamine-O-sulfate or EOS) with other prominent GABA transaminase (GABA-T) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in neuropharmacology and drug development.
Introduction to 2-Aminoethyl Hydrogen Sulfate
2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is an ester of sulfuric acid and ethanolamine. It functions as an irreversible inhibitor of GABA transaminase, the primary enzyme responsible for the catabolism of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate leads to a sustained increase in brain GABA levels, making it a valuable tool for studying the GABAergic system and for investigating potential therapeutic strategies for conditions such as epilepsy.[2]
Comparative Performance Data
The efficacy of 2-Aminoethyl hydrogen sulfate as a GABA-T inhibitor and anticonvulsant has been evaluated in various preclinical studies. Below is a comparative summary of its performance against other well-known GABA-T inhibitors.
In Vitro Inhibition of GABA Transaminase
The following table summarizes the in vitro inhibitory activity of 2-Aminoethyl hydrogen sulfate and its alternatives against GABA transaminase.
This table presents the intraperitoneal (i.p.) dose of various GABA-T inhibitors required to produce a 30V elevation of the electroconvulsive threshold in mice, providing a measure of their relative in vivo anticonvulsant potency.
2-Aminoethyl hydrogen sulfate exerts its effects by modulating the GABAergic signaling pathway. It acts as a "suicide" or mechanism-based inhibitor of GABA transaminase. The enzyme recognizes it as a substrate analog, and during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[2] This prevents the degradation of GABA, resulting in its accumulation in the brain.[2]
Caption: GABA signaling pathway and the inhibitory action of 2-Aminoethyl hydrogen sulfate on GABA transaminase.
Experimental Protocols
In Vitro GABA-Transaminase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the inhibitory activity of 2-Aminoethyl hydrogen sulfate and other compounds on GABA-T in vitro. The assay is based on a coupled-enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde, is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[2][5]
Materials:
Purified GABA transaminase (e.g., from porcine brain)
2-Aminoethyl hydrogen sulfate and other test inhibitors
Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)
96-well UV-transparent microplates
Microplate spectrophotometer
Procedure:
Reagent Preparation:
Prepare stock solutions of 2-Aminoethyl hydrogen sulfate and other inhibitors in a suitable solvent (e.g., assay buffer).
Prepare working solutions of GABA, α-KG, SSADH, and β-NADP+ in the assay buffer.
Assay Protocol:
To each well of a 96-well plate, add the assay buffer, SSADH, β-NADP+, and the test inhibitor at various concentrations.
Add the GABA-T enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding GABA and α-KG to all wells.
Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals for a defined period.
Data Analysis:
Calculate the rate of NADPH formation (change in absorbance per minute) for each well.
Determine the percentage of GABA-T inhibition for each inhibitor concentration by comparing the reaction rates in the test wells to the control wells (containing no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro GABA transaminase inhibition assay.
Conclusion
2-Aminoethyl hydrogen sulfate is a well-characterized irreversible inhibitor of GABA transaminase. While it demonstrates lower in vitro and in vivo potency compared to compounds like gabaculine and γ-acetylenic GABA, it serves as a valuable research tool for modulating the GABAergic system.[2][3][4] Its utility in preclinical studies, particularly in comparison to clinically relevant drugs like vigabatrin, allows for a deeper understanding of the physiological and pathological roles of GABA. The choice of a GABA-T inhibitor will ultimately depend on the specific requirements of the experimental design, including desired potency, specificity, and toxicity profile. This guide provides the necessary comparative data to inform such decisions.
Comparative Efficacy of 2-Aminoethyl hydrogen sulfate and other GABA Transaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Overview of 2-Aminoethyl hydrogen sulfate (B86663) 2-Aminoethyl hydrogen sulfate is an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for th...
2-Aminoethyl hydrogen sulfate is an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate leads to an increase in the concentration of GABA in the brain, which is a mechanism of action for certain anticonvulsant drugs. It is recognized as a valuable biochemical tool for studying GABA metabolism and has demonstrated diuretic and anticonvulsant properties.
Efficacy Comparison of GABA Transaminase Inhibitors
The following table summarizes the in vitro efficacy of 2-Aminoethyl hydrogen sulfate and other selected GABA transaminase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher potency.
Compound
IC50 (µM)
Organism/Source
Reference
Gabaculine
1.8
Mouse Brain
Aminooxyacetic acid
2.7
Mouse Brain
γ-acetylenic GABA
150
Mouse Brain
γ-vinyl GABA (Vigabatrin)
350
Mouse Brain
2-Aminoethyl hydrogen sulfate (EOS)
> 1000
Mouse Brain
2-Methyl-2-ethyl caproic acid
> 1000
Mouse Brain
Isoniazid
> 1000
Mouse Brain
Signaling Pathway of GABA Transaminase Inhibition
The diagram below illustrates the metabolic pathway of GABA and the role of GABA transaminase (GABA-T). Inhibitors of GABA-T block the conversion of GABA to succinic semialdehyde, thereby increasing the levels of GABA.
Validation
Benchmarking 2-Aminoethyl Hydrogen Sulfate Against Novel Sulfating Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The introduction of sulfate (B86663) moieties into small molecules is a critical strategy in drug development and biomedical research. Sulfation can signifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfate (B86663) moieties into small molecules is a critical strategy in drug development and biomedical research. Sulfation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, often enhancing water solubility, modulating biological activity, and influencing metabolic stability. 2-Aminoethyl hydrogen sulfate has been a reagent of interest in this field. This guide provides an objective comparison of 2-Aminoethyl hydrogen sulfate with a range of traditional and novel sulfating reagents, supported by experimental data to inform reagent selection for specific research applications.
Performance Comparison of Sulfating Reagents
The selection of an appropriate sulfating reagent is paramount for successful and efficient synthesis of sulfated small molecules. Factors such as yield, reaction time, substrate scope, and ease of purification are critical considerations. The following tables summarize the performance of 2-Aminoethyl hydrogen sulfate in comparison to other commonly used and novel sulfating agents.
Reagent/Method
Substrate Class
Typical Reaction Conditions
Typical Yield (%)
Reaction Time
Key Advantages
Key Disadvantages
2-Aminoethyl hydrogen sulfate
Alcohols, Amines
Varies, often requires activation or specific reaction conditions.
Moderate to High
Hours
Potentially milder conditions than classical methods.
Limited direct comparative data available; may require specific activation.
Fast reaction rates, high yields, and broad functional group tolerance.
Requires specialized reagents (e.g., sulfuryl fluoride or equivalents).
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of 2-Aminoethyl hydrogen sulfate and a general procedure for a sulfation reaction.
Synthesis of 2-Aminoethyl hydrogen sulfate
Two common methods for the synthesis of 2-Aminoethyl hydrogen sulfate are presented below:
Method 1: Reaction with Concentrated Sulfuric Acid in Toluene [6]
Addition of Sulfuric Acid: Slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture while maintaining the temperature below 40°C. The addition should be completed within one hour.
Stirring: Stir the reaction mixture for an additional 30 minutes at the same temperature.
Dehydration: Equip the reaction flask with an oil-water separator and heat the mixture to 110°C for reflux dehydration. Continue for one hour, or until no more water separates.
Isolation: Cool the reaction solution to below 30°C. Filter the precipitate and wash the filter cake with ethanol (B145695).
Drying: Dry the solid product to obtain 2-Aminoethyl hydrogen sulfate. This method has been reported to yield the product in 99% purity and 99% yield.[6]
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, combine 9 mL (0.15 mol) of ethanolamine and 9 mL of water.
Cooling: Cool the solution to -5 to 5°C using a cooling bath.
Addition of Sulfuric Acid: Prepare a solution of 16.3 mL of concentrated sulfuric acid in an equal volume of water. Slowly add this sulfuric acid solution dropwise to the ethanolamine solution, maintaining the temperature between -5 and 5°C.
Stirring: After the addition is complete, continue stirring the reaction mixture for 30 minutes.
Work-up: Allow the reaction to warm to room temperature and remove the water via vacuum distillation.
Precipitation and Isolation: Add 60 mL of anhydrous ethanol to the residue to precipitate the product. Stir the suspension, filter the solid, and wash the filter cake with anhydrous ethanol (3 x 15 mL).
Drying: Dry the solid to yield 2-aminoethyl hydrogen sulfate. This method has been reported to produce a yield of 90.72%.[6][7][8]
Visualizing Key Biological and Experimental Processes
To provide a clearer understanding of the context in which sulfating reagents are utilized, the following diagrams illustrate a key biological pathway involving sulfation and a typical experimental workflow for a sulfation reaction.
Heparan Sulfate Biosynthesis Pathway
Heparan sulfate proteoglycans are involved in a myriad of biological processes, including cell signaling and development.[9][10][11][12][13] The biosynthesis of heparan sulfate involves a series of enzymatic steps, including crucial sulfation modifications that determine its biological activity.
Caption: Heparan Sulfate Biosynthesis Pathway.
General Experimental Workflow for Chemical Sulfation
The following diagram outlines a typical workflow for the chemical sulfation of a small molecule, from reagent preparation to product purification and analysis.
Spectroscopic analysis for validation of 2-Aminoethyl hydrogen sulfate structure
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-Aminoethyl hydrogen sulfate's chemical structure. It offers an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-Aminoethyl hydrogen sulfate's chemical structure. It offers an objective analysis against viable alternative structures—taurine, ethanolamine, and N-(2-hydroxyethyl)sulfamic acid—supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to aid in the replication and understanding of these analytical techniques.
Executive Summary
Accurate structural confirmation is a critical step in chemical synthesis and drug development. This guide demonstrates the use of key spectroscopic techniques to unequivocally identify 2-Aminoethyl hydrogen sulfate (B86663) and distinguish it from structurally similar compounds. By comparing the unique spectral fingerprints of each molecule, researchers can confidently validate their synthesis products and ensure the purity of their compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Aminoethyl hydrogen sulfate and its structural alternatives.
¹H NMR Spectroscopy Data
Solvent: D₂O
Compound
Chemical Shift (δ) ppm
Multiplicity
Assignment
2-Aminoethyl hydrogen sulfate
~4.25
Triplet
-CH₂-O-
~3.32
Triplet
-CH₂-N-
Taurine
~3.41
Triplet
-CH₂-S-
~3.25
Triplet
-CH₂-N-
Ethanolamine
~3.81
Triplet
-CH₂-O-
~3.13
Triplet
-CH₂-N-
N-(2-hydroxyethyl)sulfamic acid
Data not readily available
¹³C NMR Spectroscopy Data
Solvent: D₂O
Compound
Chemical Shift (δ) ppm
Assignment
2-Aminoethyl hydrogen sulfate
~65
-CH₂-O-
~40
-CH₂-N-
Taurine
~50.2
-CH₂-S-
~38.1
-CH₂-N-
Ethanolamine
~60.3
-CH₂-O-
~44.0
-CH₂-N-
N-(2-hydroxyethyl)sulfamic acid
Data not readily available
Infrared (IR) Spectroscopy Data
Compound
Key Vibrational Frequencies (cm⁻¹)
Assignment
2-Aminoethyl hydrogen sulfate
~3200-3400 (broad)
N-H stretch (amine)
~2850-2950
C-H stretch
~1600
N-H bend (amine)
~1200-1250
S=O stretch (sulfate)
~1050-1100
C-O stretch
Taurine
~3000-3200 (broad)
N-H stretch (zwitterion)
~2850-2950
C-H stretch
~1620
N-H bend (zwitterion)
~1200
S=O stretch (sulfonate)
~1040
S=O stretch (sulfonate)
Ethanolamine
~3200-3400 (broad)
O-H stretch, N-H stretch
~2850-2950
C-H stretch
~1600
N-H bend
~1050
C-O stretch
N-(2-hydroxyethyl)sulfamic acid
~3350
O-H stretch
~3250
N-H stretch
~1180, 1050
S=O stretch (sulfamate)
Mass Spectrometry Data
Compound
Molecular Weight ( g/mol )
Key Fragment Ions (m/z)
Fragmentation Pathway
2-Aminoethyl hydrogen sulfate
141.15
142 [M+H]⁺, 124, 97, 80, 61, 44
Loss of H₂O, HSO₄⁻, SO₃, NH₂CH₂CH₂OH, NH₂CH₂
Taurine
125.15
126 [M+H]⁺, 108, 80, 64, 44
Loss of H₂O, SO₃, SO₂, NH₂CH₂
Ethanolamine
61.08
62 [M+H]⁺, 44, 30
Loss of NH₃, CH₂OH
N-(2-hydroxyethyl)sulfamic acid
141.15
142 [M+H]⁺, 124, 97, 80, 61, 44
Similar fragmentation to 2-Aminoethyl hydrogen sulfate is expected.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
Instrument: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Lock the spectrometer on the deuterium signal of D₂O.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the spectrum using a standard single-pulse experiment.
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the sample directly onto the ATR crystal.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
Record a background spectrum of the clean, empty ATR crystal.
Record the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid or ammonium (B1175870)hydroxide (B78521) to promote ionization.
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Data Acquisition:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 10-20 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process for structure validation.
Validation
A Comparative Guide to 2-Aminoethyl Hydrogen Sulfate: Assessing Substitution Potential in Research and Development
For Researchers, Scientists, and Drug Development Professionals 2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile chemical compound with significant applications...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
2-Aminoethyl hydrogen sulfate (B86663) (AHS), also known as ethanolamine (B43304) O-sulfate, is a versatile chemical compound with significant applications in neuropharmacology and chemical synthesis. Its utility as a GABA transaminase inhibitor and as a key intermediate in the production of taurine (B1682933) positions it as a compound of interest for a variety of research and development endeavors. This guide provides an objective comparison of 2-aminoethyl hydrogen sulfate with its alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for specific applications.
Section 1: 2-Aminoethyl Hydrogen Sulfate as a GABA Transaminase Inhibitor
2-Aminoethyl hydrogen sulfate is an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, AHS leads to an increase in synaptic GABA levels, a mechanism of action with therapeutic potential for conditions such as epilepsy and other neurological disorders.
Comparative Analysis of GABA-T Inhibitors
The efficacy of AHS as a GABA-T inhibitor is best understood in the context of other known inhibitors. The following table summarizes the inhibitory potency of AHS and its alternatives.
2-Aminoethyl hydrogen sulfate exhibits a higher IC50 value compared to other catalytic inhibitors like gabaculine and γ-acetylenic GABA, indicating lower potency in in-vitro assays.[2]
Despite a higher IC50, AHS acts as a mechanism-based or "suicide" inhibitor, forming a covalent bond with the enzyme's active site, leading to irreversible inactivation.
Gabaculine and aminooxyacetic acid are highly potent inhibitors, but their utility can be limited by toxicity.[3]
γ-Vinyl GABA (Vigabatrin) is a clinically approved antiepileptic drug that acts as a selective, irreversible inhibitor of GABA-T.[4]
Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay
This spectrophotometric assay determines the inhibitory potential of a test compound on GABA-T activity by measuring the rate of NADPH production in a coupled enzyme reaction.[5][6]
Materials:
Recombinant human GABA-transaminase (GABA-T)
γ-Aminobutyric acid (GABA)
α-Ketoglutarate
Succinic semialdehyde dehydrogenase (SSADH)
NADP+
Test compound (e.g., 2-Aminoethyl hydrogen sulfate)
Potassium pyrophosphate buffer (pH 8.6)
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Vigabatrin) and a negative control (vehicle).
Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C to allow for inhibitor interaction.
Initiate the enzymatic reaction by adding a stock solution of GABA to all wells.
Immediately monitor the increase in absorbance at 340 nm at regular intervals for a defined period.
Calculate the rate of reaction for each concentration of the test compound.
Determine the percentage of inhibition for each concentration by comparing the reaction rates in the test wells to the control wells.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for the in vitro GABA-T inhibition assay.
Caption: The role of 2-Aminoethyl hydrogen sulfate in the GABA signaling pathway.
Section 2: 2-Aminoethyl Hydrogen Sulfate in the Synthesis of Taurine
2-Aminoethyl hydrogen sulfate is a critical intermediate in one of the primary industrial methods for producing taurine (2-aminoethanesulfonic acid).[5] This route, which starts from monoethanolamine (MEA), is often compared to other commercial methods, such as those originating from ethylene (B1197577) oxide or dichloroethane.
The monoethanolamine route offers significant safety and environmental advantages over the ethylene oxide and dichloroethane processes.[4]
While all three routes can produce high-purity taurine, the MEA route is noted for yielding a product with excellent stability.[7]
Recent research has focused on optimizing the MEA route, with reported yields exceeding 80% by improving water removal in the first step and conducting the second step under moderate pressure.[4]
Experimental Protocol: Synthesis of Taurine via 2-Aminoethyl Hydrogen Sulfate
This two-step process involves the esterification of monoethanolamine to form AHS, followed by sulfonation to yield taurine.[5][8]
Step 1: Synthesis of 2-Aminoethyl hydrogen sulfate (Esterification)
Add sodium sulfite or ammonium sulfite to the solution.
Heat the mixture in a sealed reactor to the desired temperature (e.g., 105°C) for several hours.[8]
Cool the reaction mixture to induce crystallization of taurine.
Filter the crude taurine and purify by recrystallization from water or an aqueous-organic solvent mixture.
Caption: Workflow for the synthesis of taurine from monoethanolamine via 2-Aminoethyl hydrogen sulfate.
Section 3: 2-Aminoethyl Hydrogen Sulfate in Surfactant Formulations
2-Aminoethyl hydrogen sulfate can serve as a precursor for the synthesis of amphoteric surfactants. The presence of both an amino group and a sulfate group allows for the creation of molecules with zwitterionic properties.
Comparative Overview of Surfactant Classes
Surfactant Class
Charge
General Properties
Common Examples
Potential Role of AHS-derived Surfactants
Anionic
Negative
Excellent cleaning and foaming, can be harsh on skin.[9]
Could be chemically modified to produce anionic surfactants.
Cationic
Positive
Poor cleaning, good conditioning and antimicrobial properties.
Cetrimonium Chloride
The amino group could be quaternized to form cationic surfactants.
Non-ionic
No charge
Good emulsifiers and solubilizers, mild on skin.
Alkyl Polyglucosides, Cocamide MEA
-
Amphoteric (Zwitterionic)
Positive and Negative
Mild, good foaming and foam stabilizing properties, compatible with other surfactant types, reduce irritation of anionic surfactants.[10]
Cocamidopropyl Betaine, Sodium Lauroamphoacetate
AHS is a direct precursor for this class, offering mildness and good compatibility.
Key Considerations:
Amphoteric surfactants, which can be derived from AHS, are highly valued in personal care and cosmetic formulations for their mildness and ability to reduce the irritation potential of harsher anionic surfactants.[10]
The performance of a specific AHS-derived surfactant would depend on the subsequent chemical modifications, such as the length of the alkyl chain attached to the amino group.
Conclusion
2-Aminoethyl hydrogen sulfate is a valuable compound with distinct applications. As a GABA transaminase inhibitor , it serves as a useful research tool, although it is less potent than some other available inhibitors. Its primary advantage in taurine synthesis lies in the overall safety and environmental profile of the monoethanolamine-based process, which can achieve high yields of a stable, pure product. While its direct application in surfactants is as a precursor, it holds the potential for the creation of mild, amphoteric surfactants suitable for specialized formulations. The choice of whether to use 2-aminoethyl hydrogen sulfate or an alternative will ultimately depend on the specific requirements of the application, including desired potency, safety considerations, and economic viability.
Navigating the Safe Disposal of 2-Aminoethyl Hydrogen Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure and compliant work environment. This guide provides essential, step...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminoethyl hydrogen sulfate (B86663), a compound that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this substance have not been fully investigated, underscoring the need for cautious handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye and face protection.[2] Ensure adequate ventilation in the work area to minimize dust generation and accumulation.[1][2] Avoid breathing dust, and prevent contact with skin and eyes.[1][2] In case of accidental contact, follow these first-aid measures:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin: Wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[1]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of 2-Aminoethyl hydrogen sulfate involves engaging a licensed professional waste disposal service.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]
Containment: Carefully sweep or vacuum up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled disposal container.[1][2]
Professional Disposal: Offer the surplus and non-recyclable material to a licensed disposal company.[2]
Incineration (as per professional guidance): A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same procedures.[2]
Currently, publicly available safety data sheets and chemical databases do not provide specific quantitative data for the disposal of 2-Aminoethyl hydrogen sulfate, such as concentration limits for disposal or specific solvent-to-chemical ratios for incineration. Always refer to the guidance provided by your institution's environmental health and safety department and the licensed disposal company.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Aminoethyl hydrogen sulfate.
Caption: Disposal Workflow for 2-Aminoethyl Hydrogen Sulfate